DiZPK Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O3.ClH/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19;/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAFSXMDCAPICY-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Molecular Dialogues: A Technical Guide to DiZPK Hydrochloride-Mediated Photocrosslinking
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DiZPK hydrochloride is not a therapeutic agent with a classical pharmacological mechanism of action, but rather a sophisticated chemical biology tool. It is a genetically encodable, photo-activatable unnatural amino acid designed to identify and map protein-protein interactions (PPIs) directly within the complex environment of living cells. Functioning as a high-precision molecular trap, this compound enables the covalent capture of transient and low-affinity interactions that are often missed by conventional methods. This guide provides an in-depth exploration of its mechanism, detailed experimental protocols for its application, and a framework for data analysis, serving as a comprehensive resource for researchers aiming to elucidate intricate protein interaction networks.
Core Mechanism of Action: Covalent Capture of Protein Interactions
The "mechanism of action" of this compound is a multi-step process that combines genetic code expansion with photo-inducible chemistry to covalently link a "bait" protein to its interacting "prey" proteins.
1.1. Genetic Incorporation: DiZPK is a structural analog of the amino acid pyrrolysine.[1] Its site-specific incorporation into a protein of interest (the "bait") is achieved through the use of an orthogonal translation system.[2][3] This system relies on a mutant pyrrolysyl-tRNA synthetase (PylRS) and its cognate transfer RNA (tRNAPyl).[4][5] The gene of the bait protein is engineered to contain an in-frame amber stop codon (UAG or UAA) at the desired site of DiZPK incorporation. When the engineered PylRS, tRNAPyl, the bait protein's gene, and this compound are all present in the cell, the translational machinery interprets the amber codon as a signal to insert DiZPK, rather than terminating protein synthesis.
1.2. Photo-activation and Covalent Crosslinking: The key functional group of DiZPK is a diazirine ring. This moiety is chemically stable and inert within the cellular milieu until it is activated by long-wave ultraviolet (UV) light (typically 365 nm). Upon UV irradiation, the diazirine ring loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, or O-H bond of an amino acid residue on an interacting protein (the "prey"), forming a stable, covalent bond. This process effectively "traps" the protein-protein interaction.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound to identify protein-protein interactions in mammalian cells.
2.1. Materials and Reagents
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This compound: (e.g., MedChemExpress, Cat. No. HY-101899A)
-
Plasmids:
-
Expression plasmid for the mutant Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS) and its cognate tRNA (e.g., pCMV-MbPylRS(DiZPK)).
-
Expression plasmid for the bait protein with a C-terminal affinity tag (e.g., His, FLAG) and an amber stop codon (TAG) at the desired incorporation site.
-
-
Cell Line: HEK293T or other suitable mammalian cell line.
-
Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Transfection Reagent: (e.g., Lipofectamine 3000, PEI).
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Affinity Purification Reagents: (e.g., Ni-NTA agarose beads, Anti-FLAG M2 affinity gel).
-
Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: Dependent on the affinity tag (e.g., imidazole for His-tag, 3X FLAG peptide for FLAG-tag).
-
SDS-PAGE and Western Blot Reagents.
2.2. Protocol for Genetic Incorporation of DiZPK
-
Cell Seeding: Seed HEK293T cells in 10-cm dishes at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with the MbPylRS/tRNA plasmid and the bait protein plasmid (typically at a 1:1 ratio).
-
DiZPK Supplementation: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. A final concentration of 330 µM has been shown to be effective.
-
Incubation: Incubate the cells for 48 hours to allow for expression of the DiZPK-containing bait protein. Successful incorporation can be confirmed by Western blot; full-length protein should only be observed in the presence of DiZPK.
2.3. Protocol for In-Cell Photocrosslinking
-
Cell Preparation: After the 48-hour incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
UV Irradiation: Place the culture dish on an ice water bath to minimize heating. Remove the lid and irradiate the cells with 365 nm UV light for 15-30 minutes. A commercial UV crosslinker box is recommended for consistent results. A non-irradiated plate should be prepared as a negative control.
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Cell Lysis: Immediately after irradiation, lyse the cells on ice using an appropriate lysis buffer supplemented with protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
2.4. Protocol for Analysis of Crosslinked Complexes
-
Affinity Purification: Incubate the clarified lysate with the appropriate affinity resin (e.g., Ni-NTA beads for His-tagged bait) for 2-4 hours at 4°C with gentle rotation to capture the bait protein and its crosslinked partners.
-
Washing: Wash the resin extensively with wash buffer (at least 3-5 times) to remove non-specific binders.
-
Elution: Elute the protein complexes from the resin according to the tag-specific protocol.
-
SDS-PAGE and Western Blotting: Analyze the eluted samples by SDS-PAGE followed by Coomassie staining or Western blotting. Crosslinked complexes will appear as higher molecular weight bands compared to the bait protein alone. An antibody against the bait protein's affinity tag can be used for detection.
-
Mass Spectrometry: For unbiased identification of prey proteins, the high molecular weight bands corresponding to the crosslinked complexes can be excised from a Coomassie-stained gel. The proteins are then subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation and Interpretation
Quantitative data from DiZPK-mediated photocrosslinking experiments primarily focuses on the efficiency of incorporation and crosslinking.
Table 1: Representative Data from DiZPK Experiments
| Parameter | Method of Measurement | Typical Result | Reference |
| Incorporation Efficiency | Western Blot Densitometry | Full-length protein band intensity is dependent on DiZPK concentration. | |
| Photocrosslinking Efficiency | SDS-PAGE Densitometry | Higher molecular weight crosslinked bands appear only after UV irradiation. Efficiency can range from a few percent to over 40% depending on the interaction. | |
| Prey Protein Identification | LC-MS/MS | Identification of peptides from proteins other than the bait in the high molecular weight crosslinked band. | |
| Comparative Efficiency | Western Blot Densitometry | DiZPK shows similar photocrosslinking efficiency to related photocrosslinkers like DiZHSeC for certain model proteins. |
Conclusion
This compound provides a powerful and precise method for covalently capturing protein-protein interactions in their native cellular environment. By leveraging genetic code expansion, it allows for the site-specific placement of a photo-activatable crosslinker, offering spatial and temporal control over the experiment. The robust protocols outlined in this guide, from genetic incorporation to mass spectrometry analysis, provide a clear path for researchers to successfully identify novel and transient protein interactions, thereby shedding light on the complex molecular machinery that governs cellular function.
References
- 1. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
DiZPK Hydrochloride: A Technical Guide to Photo-Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiZPK hydrochloride is a genetically encodable, photo-activatable amino acid analog of lysine, designed for capturing protein-protein interactions (PPIs) in living cells. Its utility in chemical biology and drug discovery stems from its ability to be incorporated site-specifically into a protein of interest (the "bait") and, upon activation with UV light, covalently crosslink to interacting partner proteins (the "prey"). This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with DiZPK-mediated photocrosslinking.
Core Principle of DiZPK Photocrosslinking
The photocrosslinking capability of this compound is centered on its diazirine moiety. This three-membered ring containing two nitrogen atoms is relatively stable in the dark, allowing for its incorporation into proteins without premature reactions. Upon irradiation with UV light, typically in the range of 345-365 nm, the diazirine ring absorbs a photon and undergoes photolysis, extruding a molecule of nitrogen gas. This process generates a highly reactive and short-lived carbene intermediate.[1]
The resulting carbene is a highly reactive species that can readily insert into nearby carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H, where X can be O, N, or S) bonds in amino acid residues of interacting proteins.[2] This non-selective insertion chemistry allows for the formation of stable covalent bonds between the bait protein containing DiZPK and any protein in close proximity at the time of photoactivation. This ability to "freeze" transient and weak interactions is a key advantage of this technology.
The general mechanism can be summarized as follows:
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Incorporation: DiZPK is genetically encoded into a target protein at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (TAG).
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Interaction: The bait protein containing DiZPK is expressed in the cellular environment and allowed to interact with its native binding partners.
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Photoactivation: The system is exposed to UV light, triggering the conversion of the diazirine moiety into a reactive carbene.
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Crosslinking: The carbene rapidly reacts with proximal amino acid residues of interacting prey proteins, forming a stable covalent crosslink.
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Analysis: The crosslinked protein complexes are then isolated and analyzed, typically by mass spectrometry, to identify the interacting proteins and map the interaction interfaces.
Quantitative Data and Photocrosslinker Comparison
While the precise quantum yield for DiZPK photocrosslinking is not extensively reported in the literature, its crosslinking efficiency is considered comparable to other diazirine-based photocrosslinkers.[3] The choice of photocrosslinker often depends on the specific application, and a comparison with other common classes of photo-activatable groups is provided below.
| Feature | DiZPK (Alkyl Diazirine) | Aryl Azides | Benzophenones |
| Photo-reactive Group | Alkyl Diazirine | Aryl Azide | Benzophenone |
| Activation Wavelength | ~345-365 nm[1] | ~260-460 nm (can be tuned) | ~350-360 nm |
| Reactive Intermediate | Carbene[1] | Nitrene | Triplet Ketone |
| Reaction Mechanism | C-H and X-H insertion | C-H and N-H insertion, addition to double bonds | Hydrogen abstraction from C-H bonds |
| Crosslinking Efficiency | Moderate to High | Moderate to High | High |
| Selectivity | Low (reacts with many bond types) | Moderate | Higher (prefers C-H bonds) |
| Advantages | Small size, less perturbation to protein structure; activated by longer wavelength UV, reducing potential for photodamage. | Can be activated at various wavelengths. | High crosslinking efficiency. |
| Disadvantages | Can rearrange to a less reactive diazo isomer. | Can be quenched by nucleophiles; shorter wavelength activation can damage proteins. | Larger size can sterically hinder interactions; may require longer irradiation times. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for specific experimental systems.
Genetic Incorporation of DiZPK in Mammalian Cells
This protocol describes the site-specific incorporation of DiZPK into a target protein in mammalian cells using the amber suppression technology.
Materials:
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Mammalian cell line (e.g., HEK293T)
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Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired incorporation site.
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Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) for DiZPK and its cognate tRNA (e.g., pIRE4-DiZPK-RS).
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This compound solution (e.g., 100 mM stock in sterile water or PBS).
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Cell culture medium and supplements.
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Transfection reagent (e.g., Lipofectamine 3000).
Procedure:
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Cell Seeding: Seed mammalian cells in a suitable culture dish (e.g., 10 cm dish) to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the target protein plasmid and the DiZPK-RS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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DiZPK Supplementation: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound to a final concentration of 100-500 µM.
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Protein Expression: Incubate the cells for 48-72 hours to allow for the expression of the DiZPK-containing protein.
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Verification of Incorporation (Optional): Successful incorporation can be verified by Western blot analysis. The full-length protein should only be observed in the presence of DiZPK. Further confirmation can be obtained by mass spectrometry analysis of the purified protein.
In Vivo Photocrosslinking in Mammalian Cells
This protocol outlines the procedure for photocrosslinking DiZPK-containing proteins to their interaction partners within living mammalian cells.
Materials:
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Mammalian cells expressing the DiZPK-containing bait protein.
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Phosphate-buffered saline (PBS), ice-cold.
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UV lamp with an emission wavelength of 365 nm (e.g., a Stratalinker or a hand-held UV lamp).
Procedure:
-
Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
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UV Irradiation: Place the culture dish on ice and irradiate the cells with 365 nm UV light. The irradiation time and distance from the UV source will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5-10 cm. To prevent cellular damage, it is crucial to keep the cells on ice during irradiation.
-
Cell Lysis: Following irradiation, immediately lyse the cells in a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream application (e.g., RIPA buffer for stringent washes, or a milder buffer for preserving larger complexes).
-
Analysis: The cell lysate containing the crosslinked protein complexes is now ready for downstream analysis, such as affinity purification and mass spectrometry.
Affinity Purification and Mass Spectrometry Analysis
This protocol describes the enrichment of crosslinked complexes and their subsequent identification by LC-MS/MS.
Materials:
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Cell lysate containing crosslinked proteins.
-
Affinity purification resin (e.g., anti-FLAG M2 affinity gel if the bait protein has a FLAG tag).
-
Wash buffers of varying stringency.
-
Elution buffer.
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SDS-PAGE gels and reagents.
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In-gel digestion reagents (e.g., trypsin).
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LC-MS/MS system.
Procedure:
-
Affinity Purification: Incubate the cell lysate with the affinity resin to capture the bait protein and its crosslinked partners.
-
Washing: Wash the resin extensively with wash buffers to remove non-specific binders.
-
Elution: Elute the captured protein complexes from the resin.
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric bait protein.
-
In-Gel Digestion: Excise the bands of interest from the gel and perform in-gel digestion with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides and, consequently, the interacting proteins. The software should be capable of identifying peptides with the mass modification corresponding to the remnant of DiZPK after crosslinking.
Visualizations
DiZPK Photocrosslinking Mechanism
Caption: Photoactivation of DiZPK by UV light to form a reactive carbene and subsequent crosslinking.
Experimental Workflow for PPI Identification
Caption: A typical workflow for identifying protein-protein interactions using DiZPK photocrosslinking.
Signaling Pathway Investigation (Hypothetical)
Caption: Using DiZPK to identify direct interactors in a signaling cascade.
Conclusion
This compound is a powerful tool for the discovery and characterization of protein-protein interactions in their native cellular context. Its ability to be genetically encoded and activated on demand allows for the capture of both stable and transient interactions that are often missed by other methods. While the quantitative aspects of its photocrosslinking efficiency require further detailed characterization, the established protocols and the fundamental principles outlined in this guide provide a solid foundation for researchers to successfully apply this technology to a wide range of biological questions. Careful optimization of experimental conditions, particularly UV irradiation and downstream analysis, is crucial for achieving high-quality, reproducible results.
References
DiZPK as a Pyrrolysine Analog: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the application of DiZPK, a genetically encoded photo-crosslinking pyrrolysine analog, for the investigation of protein-protein interactions in living systems.
Introduction
N6-((3-(3-Methyl-3H-diazirin-3-yl)propyl)carbamoyl)-L-lysine, commonly known as DiZPK, is a powerful tool in chemical biology and drug discovery for elucidating protein-protein interactions (PPIs) within their native cellular environment. As a structural analog of the 22nd genetically encoded amino acid, pyrrolysine (Pyl), DiZPK can be site-specifically incorporated into a protein of interest using the genetic code expansion technology. This technique relies on an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS) and its cognate tRNA (tRNAPyl).
The key feature of DiZPK is its diazirine moiety. Upon exposure to long-wave ultraviolet (UV) light (typically 365 nm), this photo-activatable group forms a highly reactive carbene intermediate. This carbene can then rapidly and non-specifically form covalent bonds with interacting molecules in close proximity, effectively "trapping" transient and stable PPIs for subsequent identification and analysis by techniques such as mass spectrometry. This in vivo crosslinking capability makes DiZPK an invaluable tool for mapping interaction networks, identifying binding partners, and probing the dynamics of protein complexes in living cells.[1][2]
Core Principles and Mechanism of Action
The utility of DiZPK as a photo-crosslinker is underpinned by the principles of genetic code expansion and photo-affinity labeling.
Genetic Incorporation of DiZPK
The site-specific incorporation of DiZPK into a target protein is achieved by hijacking the cellular translation machinery. This process requires the introduction of two key components into the host cell:
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An engineered pyrrolysyl-tRNA synthetase (PylRS): A mutant version of the M. barkeri PylRS (MbPylRS) is used, which has been evolved to recognize and activate DiZPK instead of its native substrate, pyrrolysine.
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An orthogonal tRNAPyl: This transfer RNA has its anticodon mutated to recognize a nonsense codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of the protein of interest.
When DiZPK is supplied to the cells, the engineered MbPylRS specifically charges it onto the tRNAPyl. During translation, when the ribosome encounters the UAG codon in the mRNA of the target protein, the DiZPK-loaded tRNAPyl is incorporated, resulting in a full-length protein with DiZPK at the specified position. A commercially available plasmid, pCMV-MbPylRS(DiZPK), facilitates the expression of the necessary machinery in mammalian cells.[3]
Photo-Crosslinking Mechanism
The diazirine ring in DiZPK is stable under normal physiological conditions. However, upon irradiation with UV light (typically 365 nm), it undergoes photolysis to release nitrogen gas and generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink with an interacting protein. The short lifetime of the carbene ensures that crosslinking is restricted to molecules in very close proximity to the DiZPK-containing protein at the moment of UV activation.
Quantitative Data
| Parameter | Value/Range | Notes |
| UV Activation Wavelength | ~365 nm | Long-wave UV is used to minimize cellular damage. |
| Incorporation Efficiency | Variable | Dependent on the protein of interest, expression system, and specific MbPylRS mutant. Can be assessed by Western blot. |
| Kinetic Parameters (MbPylRS for Pyrrolysine) | Km: 53 µM, Vmax: 120 nmol/min/mg | These are for the native substrate, pyrrolysine. Specific kinetic data for DiZPK with the engineered synthetase is not widely reported.[4] |
| Photo-crosslinking Time | Seconds to minutes | High-intensity UV sources can reduce irradiation times significantly, minimizing cellular stress.[5] |
Experimental Protocols
The following sections provide a general overview of the key experimental procedures for using DiZPK. For detailed, step-by-step instructions, it is highly recommended to consult the primary literature, such as the protocol for site-specific photo-crosslinking proteomics in mammalian cells.
Synthesis of DiZPK
The synthesis of DiZPK has been previously described. While a detailed, step-by-step protocol is found in the supplementary information of the original publication by Zhang et al. (2011) in Nature Chemical Biology, the general scheme involves the synthesis of the diazirine-containing carboxylic acid followed by its coupling to the side chain of L-lysine.
In Vivo Incorporation of DiZPK
The following workflow outlines the general steps for incorporating DiZPK into a protein of interest in mammalian cells.
Protocol:
-
Plasmid Preparation: Obtain or generate the necessary plasmids: one expressing the engineered MbPylRS and tRNAPyl (e.g., pCMV-MbPylRS(DiZPK)) and another encoding the protein of interest with an in-frame amber (UAG) stop codon at the desired incorporation site.
-
Cell Culture and Transfection: Culture the desired mammalian cell line and co-transfect the cells with the two plasmids using a suitable transfection reagent.
-
DiZPK Supplementation: After transfection, supplement the cell culture medium with DiZPK to a final concentration of 330 µM.
-
Protein Expression: Incubate the cells to allow for the expression of the DiZPK-containing protein. The optimal expression time should be determined empirically.
-
Cell Harvest: Harvest the cells for the subsequent photo-crosslinking experiment.
Photo-Crosslinking and Sample Preparation
-
UV Irradiation: Resuspend the harvested cells in an appropriate buffer and irradiate with a 365 nm UV lamp. The optimal irradiation time and intensity should be determined to maximize crosslinking while minimizing cell damage.
-
Cell Lysis and Protein Extraction: Lyse the cells to extract the proteins.
-
Enrichment of Crosslinked Complexes: Use affinity purification (e.g., via a tag on the bait protein) to enrich for the crosslinked protein complexes.
-
SDS-PAGE and In-Gel Digestion: Separate the protein complexes by SDS-PAGE, excise the bands corresponding to the crosslinked species, and perform in-gel digestion with a protease such as trypsin.
Mass Spectrometry Analysis
The digested peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and map the interaction sites.
Data Analysis:
Specialized software is required to analyze the complex MS/MS data generated from crosslinked peptides. Tools like MeroX and Skyline can be used to identify the crosslinked peptide pairs and, consequently, the interacting proteins and their binding sites.
Applications in Research and Drug Development
The ability to capture protein-protein interactions in their native cellular context makes DiZPK a valuable tool for:
-
Mapping protein interaction networks: Identifying the direct binding partners of a protein of interest.
-
Validating drug targets: Confirming the interaction of a drug with its intended target protein in living cells.
-
Studying dynamic protein complexes: Capturing transient interactions that are difficult to detect with other methods.
-
Mapping interaction interfaces: Pinpointing the specific regions of proteins that are involved in binding.
Conclusion
DiZPK, as a genetically encoded photo-crosslinking pyrrolysine analog, offers a powerful approach to investigate protein-protein interactions in living systems. By combining the precision of genetic code expansion with the ability to covalently trap interacting partners upon photoactivation, DiZPK provides researchers with a unique tool to unravel the complexities of cellular protein networks. The detailed methodologies and principles outlined in this guide are intended to provide a solid foundation for the successful application of this innovative technology in both basic research and drug development.
References
- 1. An aminoacyl-tRNA synthetase that specifically activates pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. uniprot.org [uniprot.org]
- 5. biorxiv.org [biorxiv.org]
A Technical Guide to the Genetic Incorporation of DiZPK for Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genetic incorporation of the unnatural amino acid (UAA) DiZPK (3-(3-methyl-3H-diazirin-3-yl)propyl-1-aminocarbonyl-L-lysine), a photo-activatable crosslinking agent. This technology enables the mapping of protein-protein interactions (PPIs) within living cells, offering a powerful tool for basic research and drug development.
Introduction to Unnatural Amino Acid Incorporation
The expansion of the genetic code to include unnatural amino acids (UAAs) allows for the site-specific introduction of novel chemical functionalities into proteins. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognize a nonsense codon, typically the amber stop codon (UAG), reassigned to encode the UAA. This methodology facilitates the introduction of biological probes, such as photocrosslinkers, into proteins for cellular studies and has potential applications in the synthesis of therapeutic proteins.[1][2]
DiZPK is a lysine derivative containing a diazirine ring, a compact and efficient photo-activatable crosslinking moiety.[3][4] Upon exposure to UV light, the diazirine group forms a highly reactive carbene that can covalently bond with interacting molecules in close proximity, effectively "trapping" transient and stable protein-protein interactions.[4]
The Orthogonal System for DiZPK Incorporation
The successful and specific incorporation of DiZPK is mediated by a specially engineered orthogonal translation system.
The Mutant Pyrrolysyl-tRNA Synthetase (MbPylRS)
The most commonly used synthetase for DiZPK incorporation is a mutant of the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS). The wild-type PylRS has a large and accommodating active site, making it an ideal scaffold for engineering to recognize and charge various lysine derivatives. Specific mutations in the active site of MbPylRS have been identified to enhance its specificity for DiZPK over canonical amino acids.
The Orthogonal tRNA
The cognate tRNA for the mutant MbPylRS is the tRNAPyl, which contains the CUA anticodon to recognize the UAG amber stop codon. This tRNA is not recognized by endogenous aminoacyl-tRNA synthetases in E. coli or mammalian cells, ensuring the fidelity of UAA incorporation.
Plasmid Systems
For practical application, the genes encoding the mutant MbPylRS and the tRNAPyl are delivered to the host cells on plasmids. Commonly used plasmids include:
-
pSupAR-MbPylRS(DiZPK): For expression in E. coli. This plasmid carries the genes for the mutant MbPylRS and the tRNAPyl under the control of appropriate promoters.
-
pCMV-MbPylRS(DiZPK): For expression in mammalian cells, utilizing the CMV promoter for constitutive expression.
Quantitative Data on DiZPK Incorporation
The efficiency and fidelity of UAA incorporation are critical parameters for the successful application of this technology. The following table summarizes available quantitative data for the incorporation of DiZPK and similar diazirine-containing UAAs using the MbPylRS system.
| Parameter | Organism | Protein | Method of Analysis | Result | Citation |
| Incorporation Efficiency | E. coli | Green Fluorescent Protein (GFP) | Western Blot | Successful incorporation confirmed by full-length protein expression only in the presence of DiZPK. | |
| Incorporation Efficiency | Mammalian Cells (HEK293T) | Green Fluorescent Protein (GFP) | Fluorescence Microscopy | Full-length fluorescent protein detected only in the presence of DiZPK. | |
| Incorporation Fidelity | E. coli | Green Fluorescent Protein (GFP) with DiZHSeC | Electrospray Ionization Mass Spectrometry (ESI-MS) | Observed molecular weight (27944 Da) matched the calculated molecular weight (27941 Da), confirming specific incorporation. | |
| Suppression Efficiency | Mammalian Cells | Not Specified | Not Specified | Optimized tRNA expression and engineered eRF1 can increase UAA incorporation yields to as high as 43% of a control protein without a stop codon. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Genetic Incorporation of DiZPK in E. coli
-
Transformation: Co-transform competent E. coli cells (e.g., DH10B) with the pSupAR-MbPylRS(DiZPK) plasmid and an expression plasmid for the target protein containing an in-frame amber (TAG) codon at the desired site.
-
Culture: Grow the transformed cells in LB medium containing the appropriate antibiotics (e.g., 50 µg/mL ampicillin and 34 µg/mL chloramphenicol) at 37°C with shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches ~0.5, add DiZPK to a final concentration of 330 µM. After a 30-minute incubation, induce the expression of the target protein (e.g., with 0.2% arabinose).
-
Expression: Continue to culture the cells for 12 hours at 30°C.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Protein Purification: Purify the DiZPK-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Genetic Incorporation of DiZPK in Mammalian Cells (HEK293T)
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum. For quantitative proteomics, use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) media to label the proteome.
-
Transfection: Co-transfect the cells with the pCMV-MbPylRS(DiZPK) plasmid and the plasmid encoding the target protein with an amber codon.
-
UAA Supplementation: Add DiZPK to the culture medium to a final concentration of 100-500 µM.
-
Expression: Allow the protein to express for 24-48 hours.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer).
In Vivo Photocrosslinking
-
UV Irradiation: Expose the cells (either in culture or after lysis) to UV light at 365 nm for 15-30 minutes on ice.
-
Quenching (Optional): The reaction can be quenched by the addition of a scavenger such as dithiothreitol (DTT).
Proteomic Analysis of Crosslinked Complexes
-
Affinity Purification: Purify the bait protein and its crosslinked partners using affinity chromatography.
-
SDS-PAGE and In-Gel Digestion: Separate the protein complexes by SDS-PAGE, excise the bands corresponding to the crosslinked complexes, and perform in-gel digestion with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the crosslinked peptides. This often involves searching for peptide pairs with a combined mass corresponding to the two peptides plus the mass of the crosslinker remnant. Open modification search strategies can be employed to identify the crosslinked peptides. For quantitative analysis, compare the peptide intensities between the "heavy" and "light" SILAC-labeled samples to distinguish specific interactors from background contaminants.
Visualizing Workflows and Pathways
General Workflow for DiZPK-based Proteomics
References
- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
DiZPK Hydrochloride for In Vivo Protein Interaction Studies: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate cellular landscape, understanding the dynamic web of protein-protein interactions (PPIs) is paramount to unraveling biological processes and disease mechanisms. Many conventional methods for studying PPIs are limited to in vitro conditions or fail to capture transient and weak interactions that are often crucial in signaling pathways. DiZPK hydrochloride (N⁶-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine hydrochloride) has emerged as a powerful tool to overcome these limitations. It is a genetically encodable photo-cross-linker that enables the capture of direct protein interactions within the native environment of living cells.[1][2]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in both prokaryotic and eukaryotic systems, and its application in elucidating specific signaling pathways.
Core Concepts and Mechanism of Action
DiZPK is a structural analog of the amino acid lysine, which allows for its site-specific incorporation into a protein of interest (the "bait") using amber stop codon suppression technology.[1] The key feature of DiZPK is its diazirine moiety, a small, stable three-membered ring containing two nitrogen atoms. Upon exposure to long-wave ultraviolet (UV) light (typically 365 nm), the diazirine ring efficiently releases nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[2] This carbene can then rapidly and non-specifically insert into nearby C-H, O-H, N-H, or S-H bonds of interacting proteins (the "prey"), forming a stable covalent bond. This process effectively "freezes" the transient interaction for subsequent identification and analysis.
The workflow for using DiZPK to study PPIs can be summarized in the following logical steps:
Quantitative Data
The efficiency of DiZPK-mediated photo-cross-linking is influenced by several factors, including the concentration of DiZPK used for protein expression, the intensity and duration of UV irradiation, and the specific cellular context. The following table summarizes quantitative parameters reported in various studies. It is important to note that these values should be considered as starting points, and optimization is often necessary for specific experimental systems.
| Parameter | Organism/Cell Type | Value | Reference |
| DiZPK Concentration for Expression | E. coli | 330 µM | [1] |
| UV Irradiation Wavelength | E. coli and Mammalian Cells | 365 nm | |
| UV Irradiation Duration | E. coli | 15 minutes | |
| UV Irradiation Power Density | General recommendation for diazirine cross-linkers | 100 mW/cm² |
Experimental Protocols
Protocol 1: In Vivo Photo-Cross-Linking in E. coli
This protocol is adapted from studies on the acid stress chaperone HdeA.
1. Genetic Incorporation of DiZPK:
- Co-transform E. coli cells (e.g., DH10B) with two plasmids:
- A plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA.
- A plasmid encoding the bait protein with an in-frame amber stop codon (TAG) at the desired DiZPK incorporation site. 2. Protein Expression:
- Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.5.
- Supplement the medium with this compound to a final concentration of 330 µM.
- Incubate for 30 minutes to allow for DiZPK uptake.
- Induce protein expression (e.g., with 0.2% arabinose) and continue to culture the cells for 12 hours at 30°C. 3. In Vivo Photo-Cross-Linking:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable buffer for the biological process being studied (e.g., LB buffer adjusted to a specific pH for acid stress studies).
- Incubate the cells under the desired experimental conditions (e.g., 37°C for 30 minutes at pH 2.3 for acid stress).
- Irradiate the cell suspension with a 365 nm UV lamp for 15 minutes on ice to induce photo-cross-linking. 4. Analysis of Cross-Linked Products:
- Lyse the cells and purify the bait protein and its cross-linked complexes, for example, using a His-tag and Ni-NTA affinity chromatography.
- Analyze the purified proteins by SDS-PAGE and Coomassie blue staining or Western blotting using an antibody against the bait protein or an affinity tag. Cross-linked complexes will appear as higher molecular weight bands.
- For identification of prey proteins, excise the bands corresponding to the cross-linked complexes from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
Protocol 2: In Vivo Photo-Cross-Linking in Mammalian Cells
This protocol provides a general framework for using DiZPK in mammalian cells.
1. Genetic Incorporation of DiZPK:
- Co-transfect mammalian cells (e.g., HEK293T) with:
- A plasmid encoding the DiZPK-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS).
- A plasmid encoding the bait protein with an in-frame amber stop codon at the desired incorporation site. 2. Protein Expression and DiZPK Incorporation:
- Culture the transfected cells in a suitable medium (e.g., DMEM).
- Supplement the medium with this compound. The optimal concentration should be determined empirically, but concentrations in the range of 100-500 µM can be tested as a starting point.
- Allow for protein expression and DiZPK incorporation for 24-48 hours. 3. In Vivo Photo-Cross-Linking:
- Wash the cells with PBS.
- Place the culture plate on an ice-water bath and irradiate the cells with a 365 nm UV lamp. The optimal irradiation time should be determined, with initial tests ranging from 5 to 30 minutes. 4. Analysis of Cross-Linked Products:
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Purify the bait protein and its cross-linked partners using affinity chromatography (e.g., anti-FLAG M2 affinity gel for a FLAG-tagged bait protein).
- Elute the protein complexes and analyze them by SDS-PAGE and Western blotting.
- Identify the interacting proteins by excising the cross-linked bands and subjecting them to mass spectrometry analysis.
Applications in Signaling Pathway Elucidation
The Protrudin-PDZD8 Pathway in Neurite Outgrowth
Protrudin is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in neurite outgrowth. It functions by tethering late endosomes/lysosomes (LE/lys) to the ER, a process that is essential for the proper trafficking of these organelles to the growing neurite tip. DiZPK-mediated photo-cross-linking has been instrumental in identifying key interaction partners of protrudin. One such partner is PDZD8, another ER-resident protein. The interaction between protrudin and PDZD8 is critical for the formation of ER-LE/lys membrane contact sites (MCSs). At these sites, it is proposed that PDZD8 facilitates the transfer of lipids from the ER to the endosomes, which is necessary for endosome maturation and trafficking. This entire process is regulated by the small GTPase Rab7, which is present on the late endosome membrane and interacts with protrudin.
The HdeA-DegP Pathway in Bacterial Acid Resistance
Enteric bacteria such as E. coli have evolved sophisticated mechanisms to survive the extremely acidic environment of the stomach. A key component of this acid resistance system in the periplasm is the chaperone protein HdeA. Under acidic conditions (pH 1-3), HdeA becomes activated and functions as a chaperone to prevent the aggregation of other periplasmic proteins. Using DiZPK incorporated into HdeA, researchers have identified its client proteins in vivo. Among these clients are other important periplasmic chaperones and proteases, including DegP. The study revealed a cooperative mechanism where HdeA first protects DegP from acid-induced unfolding. Upon returning to a neutral pH, the reactivated DegP then helps to degrade irreversibly damaged proteins, while HdeA assists in the refolding of other client proteins. This ATP-independent chaperone and protease cooperation is crucial for bacterial survival in the ATP-depleted periplasm during acid stress.
Synthesis of this compound
The synthesis of this compound has been described in the literature. For researchers interested in its chemical synthesis, the compound is N⁶-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine hydrochloride, with a CAS Number of 2349295-23-2. The synthesis generally involves the protection of the alpha-amino group of lysine, followed by reaction of the epsilon-amino group with a reagent containing the diazirine moiety, and subsequent deprotection and purification.
Conclusion
This compound, in conjunction with genetic code expansion technology, provides a robust and versatile platform for the in vivo investigation of protein-protein interactions. Its ability to capture transient and direct interactions in a native cellular context offers a significant advantage over traditional methods. The detailed protocols and application examples provided in this guide serve as a valuable resource for researchers aiming to employ this powerful tool to explore the intricacies of cellular signaling networks. As our understanding of the proteome continues to expand, the use of genetically encoded photo-cross-linkers like DiZPK will undoubtedly play an increasingly critical role in elucidating the complex machinery of life.
References
role of the diazirine group in DiZPK photocrosslinking
An In-depth Technical Guide on the Role of the Diazirine Group in DiZPK Photocrosslinking
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The identification of direct and transient protein-protein interactions (PPIs) within a native cellular environment is a formidable challenge in chemical biology and drug discovery. Genetically encoded photocrosslinkers have emerged as a powerful tool to address this, enabling the covalent capture of interacting partners with high spatial and temporal resolution. Among these, DiZPK , a lysine derivative featuring a photo-activatable diazirine moiety, has become a prominent tool.[1][2][3] This guide elucidates the pivotal role of the diazirine group in DiZPK-mediated photocrosslinking, detailing its mechanism of action, experimental protocols, and data analysis strategies.
The Core of Photocrosslinking: The Diazirine Group
The diazirine is a three-membered ring containing two nitrogen atoms, which is remarkably stable in the dark and under typical physiological conditions, making it an ideal photo-inducible group for biological studies.[4] Its small size is a key advantage, minimizing potential steric hindrance that could perturb the natural interactions of the host protein.[1]
Mechanism of Action
The functionality of DiZPK is entirely dependent on the photochemical properties of its diazirine group. The process is initiated by irradiation with long-wave UV light (typically ~365 nm), which is less damaging to biological samples compared to shorter wavelengths. The mechanism proceeds via two key steps:
-
Photoactivation and Carbene Generation: Upon absorption of UV light, the diazirine ring undergoes irreversible decomposition, expelling a molecule of nitrogen gas (N₂). This process generates a highly reactive and short-lived carbene intermediate.
-
Covalent Crosslinking: The carbene is an electron-deficient species that can rapidly and non-specifically insert into various chemical bonds in close proximity, including C-H, O-H, and N-H bonds found in any amino acid side chain or the peptide backbone of an interacting protein. This "insertion" reaction forms a stable, covalent bond, effectively "trapping" the transient interaction.
The short lifetime of the carbene intermediate is advantageous, as it limits the diffusion distance and ensures that crosslinking primarily occurs with molecules in the immediate vicinity, thereby capturing direct and proximal interactions.
Caption: Mechanism of DiZPK photocrosslinking.
Quantitative Data and Comparative Analysis
| Parameter | Observation | Significance | Reference(s) |
| Crosslinking Efficiency | DiZPK and its cleavable derivative, DiZHSeC, exhibit similar photocrosslinking efficiencies in capturing protein complexes. | Demonstrates that the addition of a cleavable element does not compromise the primary function of the diazirine group. | |
| Comparative Efficiency | A diazirine-based unnatural amino acid (DiAzKs) showed a sevenfold increase in RNA-protein crosslinking efficiency compared to conventional 254 nm UV crosslinking. | Highlights the superior reactivity of the diazirine-generated carbene over direct UV-induced crosslinking. | |
| Quantification Rate | Using a photo-DIA-QCLMS workflow with a diazirine crosslinker (sulfo-SDA), 93-95% of unique crosslinked residue pairs were quantifiable across replicates. | Demonstrates that diazirine-based photocrosslinking is highly compatible with modern quantitative mass spectrometry workflows. | |
| Irradiation Time | Effective crosslinking can be achieved with irradiation times of a few minutes (e.g., 15 min) using standard UV-A lamps. | The rapid activation minimizes cellular stress and captures transient interactions more effectively than longer-duration methods. |
Experimental Protocols
The successful application of DiZPK relies on a multi-step workflow that integrates molecular biology, cell culture, photochemistry, and proteomics.
Genetic Incorporation of DiZPK
DiZPK is site-specifically incorporated into a protein of interest (POI) using genetic code expansion technology.
-
Vector Preparation:
-
Introduce an in-frame amber stop codon (TAG) at the desired residue position in the gene of the POI via site-directed mutagenesis.
-
Utilize a separate plasmid expressing an engineered, orthogonal pyrrolysyl-tRNA synthetase/tRNA pair (e.g., from Methanosarcina barkeri), which specifically recognizes DiZPK and charges the corresponding tRNA.
-
-
Cell Culture and Expression:
-
Co-transform host cells (E. coli or mammalian) with both the POI plasmid and the synthetase/tRNA plasmid.
-
Culture cells in a suitable medium. When protein expression is induced (e.g., with IPTG in E. coli), supplement the medium with DiZPK to a final concentration of ~330 µM.
-
The engineered synthetase will charge its tRNA with DiZPK, which is then incorporated at the amber codon site during translation, producing the full-length, DiZPK-containing POI.
-
In Vivo Photocrosslinking
-
Sample Preparation: Harvest cells expressing the DiZPK-containing POI. If studying condition-dependent interactions (e.g., pH change), incubate the cells under the desired conditions (e.g., at pH 2.3 for 30 min at 37°C).
-
UV Irradiation: Transfer the cell suspension to a suitable vessel (e.g., a petri dish or quartz cuvette). Irradiate with a UV-A lamp at 365 nm for 10-15 minutes on ice to induce photocrosslinking.
-
Cell Lysis: Following irradiation, pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
Analysis of Crosslinked Complexes
-
Affinity Purification: The POI (bait) and its covalently linked interaction partners (prey) are purified from the cell lysate, typically using an affinity tag (e.g., His-tag, HA-tag) engineered onto the POI.
-
SDS-PAGE and Western Blot: The purified complexes are resolved by SDS-PAGE. Crosslinked products will appear as higher-molecular-weight bands compared to the monomeric bait protein. The identity of the bait and potentially known prey can be confirmed by Western blot.
-
Mass Spectrometry:
-
The high-molecular-weight bands are excised from the gel and subjected to in-gel digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Specialized software is used to identify the prey proteins from the complex mixture of peptides.
-
Caption: Experimental workflow for DiZPK photocrosslinking.
Advanced Applications: Cleavable Crosslinkers and MS-Label Transfer
A significant challenge in analyzing crosslinked samples is the complexity of MS/MS spectra, which contain fragmented peptides from both the bait and prey proteins linked together. To simplify this, cleavable analogs of DiZPK have been developed.
-
DiZSeK & DiZHSeC: These analogs incorporate a selenium atom into the linker arm. The C-Se bond can be selectively cleaved by oxidation (e.g., with H₂O₂).
-
IMAPP Strategy: The DiZHSeC crosslinker was designed for a strategy called "In-situ cleavage and MS-label transfer After Protein Photocrosslinking" (IMAPP). After affinity purification and oxidative cleavage, the bait protein is released, but a stable chemical remnant of the crosslinker (an MS-label) is left covalently attached to the prey protein. This simplifies analysis, as standard search algorithms can be used to identify the prey peptides modified with this specific mass tag, pinpointing both the interacting protein and the site of crosslinking.
Caption: Comparison of DiZPK and its cleavable derivative.
Conclusion
The diazirine group is the functional heart of the DiZPK photocrosslinker, providing a stable, compact, and highly efficient photo-inducible entity for covalently capturing protein-protein interactions in living systems. Its ability to generate a reactive carbene upon UV irradiation allows for the indiscriminate labeling of proximal binding partners, providing a snapshot of the cellular interactome. When coupled with genetic code expansion and advanced proteomic techniques, particularly through the use of cleavable derivatives like DiZHSeC, the diazirine-based approach offers an unparalleled method for the discovery and detailed characterization of PPIs, making it an indispensable tool for researchers in basic science and drug development.
References
An In-depth Technical Guide to Amber Suppression for Site-Specific Incorporation of the Photo-Crosslinking Amino Acid DiZPK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the amber suppression methodology for the site-specific incorporation of the photo-crosslinking unnatural amino acid (UAA), Nε-[3-(3-methyl-3H-diazirin-3-yl)propanoyl]-L-lysine (DiZPK), into proteins. This powerful technique enables the introduction of a photo-activatable crosslinking moiety at any desired position within a protein, facilitating the study of protein-protein interactions, ligand-receptor binding, and the structural dynamics of protein complexes in vitro and in vivo.
Introduction to Amber Suppression and DiZPK
Amber suppression is a widely used technique for genetic code expansion that repurposes the UAG (amber) stop codon to encode for a non-canonical amino acid.[1] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[2] The orthogonal aaRS is engineered to specifically recognize and charge the suppressor tRNA with the desired UAA, in this case, DiZPK. The suppressor tRNA possesses an anticodon (CUA) that recognizes the UAG codon in an mRNA transcript, leading to the incorporation of DiZPK into the growing polypeptide chain instead of translation termination.[2]
DiZPK is a valuable tool for chemical biology and drug discovery due to its diazirine moiety.[3] Upon exposure to long-wave UV light (typically 365 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate that can covalently crosslink with nearby molecules, effectively "trapping" transient interactions.[4]
The Orthogonal Translation System for DiZPK Incorporation
The successful incorporation of DiZPK relies on a robust and specific orthogonal translation system. The most commonly employed system for DiZPK is derived from the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species, such as Methanosarcina barkeri or Methanosarcina mazei.
Key Components:
-
Mutant Pyrrolysyl-tRNA Synthetase (PylRS): A specifically engineered mutant of PylRS is required to recognize DiZPK and efficiently aminoacylate the suppressor tRNA. A commonly used mutant for DiZPK incorporation contains the following mutations: L274A, C313S, and Y349F. This mutant synthetase exhibits high specificity for DiZPK and minimal cross-reactivity with canonical amino acids.
-
Suppressor tRNA (tRNAPylCUA): An amber suppressor tRNA derived from tRNAPyl with its anticodon mutated to CUA to recognize the UAG codon.
Quantitative Data on Photo-Crosslinking UAA Incorporation
While specific quantitative data for DiZPK incorporation efficiency, protein yield, and fidelity are not extensively documented in publicly available literature, data from similar photo-crosslinking unnatural amino acids incorporated via amber suppression can provide valuable benchmarks. The following tables summarize representative data for photo-crosslinking UAAs. It is important to note that actual yields and efficiencies for DiZPK will be protein and context-dependent.
Table 1: Representative Amber Suppression Efficiency of Photo-Crosslinking UAAs
| Unnatural Amino Acid | Host Organism | Reporter Protein | Suppression Efficiency (%) | Reference |
| p-Benzoyl-L-phenylalanine (pBpa) | E. coli | Dihydrofolate Reductase | ~5-40 (context-dependent) | |
| p-Azido-L-phenylalanine (pAzF) | E. coli | Superfolder GFP | ~10-60 (context-dependent) | |
| DiZPK | E. coli | GFP | Similar to DiZHSeC (qualitative) | |
| DiZPK | Mammalian Cells | Reporter constructs | Efficient (qualitative) |
Table 2: Representative Protein Yields with Photo-Crosslinking UAA Incorporation
| Unnatural Amino Acid | Host Organism | Protein | Yield (mg/L) | Reference |
| p-Benzoyl-L-phenylalanine (pBpa) | E. coli | Glutathione S-transferase | 0.1 | |
| p-Iodophenylalanine (pIpa) | M. smegmatis | GFP | 0.6 | |
| Wild-type Protein (for comparison) | E. coli | Glutathione S-transferase | ~0.4 |
Table 3: Fidelity of UAA Incorporation
| Method | Description | Finding | Reference |
| Mass Spectrometry (ESI-MS) | Analysis of the intact protein mass to confirm the incorporation of the UAA. | High fidelity of DiZHSeC incorporation confirmed by matching observed molecular weight with the calculated mass. | |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of peptides to identify the specific site of UAA incorporation. | High translational fidelity for various unnatural amino acids has been demonstrated. |
Experimental Protocols
DiZPK Incorporation in E. coli
This protocol is adapted from methodologies described for the incorporation of DiZPK and similar unnatural amino acids in E. coli.
Materials:
-
E. coli expression strain (e.g., DH10B, BL21(DE3)).
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.
-
pSupAR-MbPylRS plasmid encoding the mutant M. barkeri PylRS (L274A, C313S, Y349F) and tRNAPylCUA.
-
DiZPK.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
Arabinose for induction.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the target protein and the pSupAR-MbPylRS plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
DiZPK Addition: Add DiZPK to the culture to a final concentration of 330 µM. Incubate for 30 minutes at 37°C with shaking.
-
Induction: Induce protein expression by adding arabinose to a final concentration of 0.2%.
-
Protein Expression: Continue to incubate the culture for 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Protein Purification: Purify the protein containing DiZPK using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
DiZPK Incorporation in Mammalian Cells
This protocol provides a general framework for DiZPK incorporation in mammalian cells, such as HEK293T.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector for the target protein with an in-frame amber (TAG) codon at the desired site.
-
pCMV-DiZPK-PylRS plasmid encoding the mutant PylRS and tRNAPylCUA for mammalian expression.
-
DiZPK.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., PEI).
Procedure:
-
Cell Seeding: Seed the mammalian cells in a culture dish to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the expression vector for the target protein and the pCMV-DiZPK-PylRS plasmid using a suitable transfection reagent.
-
DiZPK Addition: 24 hours post-transfection, replace the medium with fresh complete growth medium containing DiZPK at a final concentration of 100-500 µM.
-
Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting: Harvest the cells and lyse them in a suitable buffer.
-
Protein Analysis: Analyze the protein of interest by Western blot to confirm expression and incorporation of DiZPK. For purification, scale up the culture and use appropriate chromatography methods.
Photo-Crosslinking and Analysis
Procedure:
-
Sample Preparation: Prepare the purified protein containing DiZPK in a suitable buffer or utilize cell lysates containing the expressed protein.
-
UV Irradiation: Expose the sample to UV light at 365 nm. Typical irradiation times range from 10 to 30 minutes on ice. A UV crosslinker with a controlled environment is recommended.
-
Analysis of Crosslinking: Analyze the crosslinked products by SDS-PAGE. A successful crosslinking event will result in a higher molecular weight band corresponding to the protein complex.
-
Mass Spectrometry Analysis: To identify the crosslinked interaction partners, the crosslinked complex can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry (MS). Specialized data analysis software can then be used to identify the crosslinked peptides and pinpoint the site of interaction.
Visualizations
Caption: Mechanism of amber suppression for DiZPK incorporation.
Caption: Experimental workflow for DiZPK incorporation and analysis.
Applications in Drug Development
The site-specific incorporation of DiZPK offers numerous advantages for drug development:
-
Target Identification and Validation: DiZPK can be incorporated into a drug candidate or a known protein to identify its direct binding partners within a complex cellular environment.
-
Binding Site Mapping: By incorporating DiZPK at various positions within a receptor or enzyme, the precise binding site of a small molecule or biologic can be mapped.
-
Elucidation of Mechanism of Action: Understanding the protein-protein interactions modulated by a drug can provide critical insights into its mechanism of action.
-
Development of Covalent Inhibitors: The reactive carbene generated from DiZPK can be used to form covalent bonds with target proteins, a strategy of growing interest in drug design.
Conclusion
Amber suppression-mediated incorporation of DiZPK is a robust and versatile technology for the site-specific introduction of a photo-crosslinking moiety into proteins. This technique empowers researchers to investigate protein-protein interactions and ligand-binding events with high spatial and temporal resolution. The detailed protocols and conceptual framework provided in this guide serve as a valuable resource for scientists and professionals in academic research and the pharmaceutical industry to harness the power of this innovative tool.
References
- 1. Amber‐codon suppression for spatial localization and in vivo photoaffinity capture of the interactome of the Pseudomonas aeruginosa rare lipoprotein A lytic transglycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Unveiling Molecular Interactions: A Technical Guide to DiZPK Hydrochloride in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology, understanding the dynamic interplay between proteins is paramount to deciphering cellular processes and developing targeted therapeutics. DiZPK Hydrochloride, a genetically encoded, photo-activatable amino acid, has emerged as a powerful tool for elucidating these protein-protein interactions (PPIs) within the native cellular environment. This in-depth technical guide provides a comprehensive overview of this compound's application, from its mechanism of action to detailed experimental protocols and data interpretation, empowering researchers to effectively harness this technology.
This compound is a structural analog of the unnatural amino acid pyrrolysine, featuring a diazirine moiety.[1][2] This unique functional group can be activated by UV light, initiating the formation of a highly reactive carbene intermediate.[3] This intermediate rapidly forms covalent bonds with proximal amino acid residues, effectively "trapping" transient and stable protein interactions for subsequent identification and analysis.[3] The ability to be genetically incorporated into a protein of interest at a specific site offers unparalleled precision in mapping interaction interfaces.[4]
Core Principles and Mechanism of Action
The utility of this compound lies in its two key features: site-specific incorporation into a target protein and photo-inducible crosslinking.
-
Genetic Incorporation: DiZPK is introduced into the cellular machinery through an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered system specifically recognizes an amber stop codon (UAG) within the gene of interest and inserts DiZPK instead of terminating translation. This allows for the precise placement of the photo-crosslinker at any desired position within the protein.
-
Photo-Crosslinking: The diazirine ring on the DiZPK side chain is stable under normal cellular conditions. Upon exposure to long-wave UV light (typically 365 nm), the diazirine moiety loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink with an interacting protein.
The following diagram illustrates the mechanism of this compound-mediated photo-crosslinking:
Caption: Mechanism of DiZPK-mediated photo-crosslinking.
Data Presentation: Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄ClN₅O₃ | |
| Molecular Weight | 321.80 g/mol | |
| Purity | ≥95% | |
| Appearance | Solid | |
| Solubility | Water: 5.2 mg/mL (18.22 mM) with pH adjustment to 7 and sonication. Methanol: Slightly soluble. DMSO: < 1 mg/mL (insoluble or slightly soluble). | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. |
Experimental Protocols
The following sections provide a detailed methodology for the application of this compound in identifying protein-protein interactions in living cells.
Genetic Incorporation of this compound
This protocol outlines the steps for site-specific incorporation of DiZPK into a target protein in E. coli. A similar principle applies to mammalian cells, though transfection methods and cell culture conditions will differ.
Materials:
-
Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired crosslinking site.
-
Plasmid encoding the orthogonal DiZPK-specific aminoacyl-tRNA synthetase (PylRS mutant) and its corresponding tRNA (tRNAPyl).
-
E. coli expression strain (e.g., DH10B).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
This compound.
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the plasmid carrying the PylRS mutant/tRNAPyl pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of ~0.5.
-
Addition of DiZPK: Add this compound to the culture to a final concentration of 330 µM.
-
Protein Expression: Induce protein expression according to the specific promoter system of your expression vector (e.g., add IPTG for Lac-based promoters). Continue to grow the culture under appropriate conditions (e.g., 16-24 hours at a lower temperature like 18-25°C) to allow for protein expression and incorporation of DiZPK.
In Vivo Photo-Crosslinking
Materials:
-
Cell culture from the previous step expressing the DiZPK-containing protein.
-
UV lamp (365 nm).
-
Ice.
Procedure:
-
Cell Harvest: Harvest the cells by centrifugation.
-
Resuspension: Resuspend the cell pellet in an appropriate buffer (e.g., PBS). The cell density should be optimized for efficient light penetration.
-
UV Irradiation: Place the cell suspension on ice and irradiate with a 365 nm UV lamp. The duration of irradiation typically ranges from 15 to 30 minutes. The optimal time should be determined empirically.
Affinity Purification of Crosslinked Complexes
Materials:
-
Lysis buffer (containing detergents and protease inhibitors).
-
Affinity resin corresponding to an epitope tag on the bait protein (e.g., anti-FLAG, Ni-NTA).
-
Wash buffers.
-
Elution buffer.
Procedure:
-
Cell Lysis: Lyse the irradiated cells using your preferred method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Capture: Incubate the clarified lysate with the affinity resin to capture the bait protein and its crosslinked partners.
-
Washing: Wash the resin extensively with wash buffers to remove non-specific binders.
-
Elution: Elute the protein complexes from the resin.
Mass Spectrometry Analysis
Procedure:
-
SDS-PAGE: Separate the eluted protein complexes by SDS-PAGE.
-
In-gel Digestion: Excise the protein bands of interest (including the band corresponding to the crosslinked complex) and perform in-gel digestion with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the crosslinked proteins and map the crosslinking sites.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the complete experimental workflow for using this compound to identify protein-protein interactions.
References
Methodological & Application
Protocol for Utilizing DiZPK Hydrochloride in Mammalian Cells for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of DiZPK Hydrochloride, a genetically encoded photo-crosslinker, to identify and analyze protein-protein interactions within mammalian cells. This document outlines the necessary steps from the incorporation of this unnatural amino acid into a protein of interest to the analysis of crosslinked complexes.
Introduction to this compound
This compound is a structural analog of the amino acid pyrrolysine, featuring a photo-activatable diazirine ring.[1][2] This characteristic allows for the formation of covalent bonds with interacting proteins upon exposure to ultraviolet (UV) light. The genetic incorporation of DiZPK into a specific "bait" protein enables the capture of transient and stable protein-protein interactions in their native cellular environment. This technique is a powerful tool for mapping protein interaction networks, validating drug targets, and elucidating cellular signaling pathways.
Key Features of this compound:
-
Photo-activatable Crosslinking: Forms covalent bonds with interacting molecules upon UV irradiation.[3]
-
Genetic Encoding: Can be site-specifically incorporated into a protein of interest using an engineered aminoacyl-tRNA synthetase/tRNA pair.
-
In Vivo Application: Enables the study of protein-protein interactions within living mammalian cells.[2]
Experimental Overview
The overall workflow for a DiZPK-based photo-crosslinking experiment involves several key stages. The process begins with the genetic modification of the target protein to include an amber stop codon at the desired incorporation site for DiZPK. This is followed by the co-transfection of mammalian cells with plasmids encoding the mutant "bait" protein and the necessary machinery for DiZPK incorporation. After expression and incorporation of DiZPK, the cells are subjected to UV irradiation to induce crosslinking. Finally, the crosslinked protein complexes are isolated and analyzed, typically by Western blotting or mass spectrometry.
Experimental Workflow Diagram:
References
Application Notes & Protocols: A Step-by-Step Guide for DiZPK Crosslinking in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: In vivo photo-crosslinking is a powerful technique to capture transient and stable protein-protein interactions in their native cellular environment. This protocol details the use of DiZPK, a genetically encoded photo-crosslinking amino acid, in Escherichia coli. DiZPK contains a diazirine moiety that, upon activation with UV light, forms a highly reactive carbene intermediate, which can covalently crosslink with interacting proteins in close proximity. This method allows for the identification of direct binding partners and the mapping of interaction interfaces.
I. Principle of DiZPK Crosslinking
The workflow involves the site-specific incorporation of the non-canonical amino acid DiZPK into a protein of interest (the "bait") in E. coli. This is achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes an amber stop codon (TAG) introduced at the desired position in the gene of the bait protein. The modified bait protein is then expressed in E. coli. Subsequent exposure of the cells to long-wave UV light activates the diazirine group on DiZPK, leading to the formation of a covalent bond with any nearby molecule, including interacting "prey" proteins. The resulting crosslinked complexes can then be purified and analyzed, typically by mass spectrometry, to identify the interacting proteins and the site of crosslinking.
II. Experimental Protocols
This section provides a detailed, step-by-step guide for performing a DiZPK crosslinking experiment in E. coli.
A. Materials and Reagents
-
E. coli strain (e.g., DH10B)
-
Expression plasmid for the bait protein with an in-frame amber codon (TAG) at the desired crosslinking site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for DiZPK incorporation.
-
DiZPK (3-(3-methyl-3H-diazirin-3-yl)propanoic acid or similar diazirine-containing amino acid)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Arabinose (for induction of protein expression)
-
UV lamp (365 nm)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Anti-His antibody (or other antibody specific to your protein's tag)
-
Cell lysis buffer
-
Purification resins (e.g., Ni-NTA for His-tagged proteins)
B. Step-by-Step Protocol
-
Transformation:
-
Co-transform the E. coli cells with the plasmid carrying your bait protein (with the TAG codon) and the plasmid for the DiZPK-specific orthogonal synthetase/tRNA pair.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
-
-
Expression of the DiZPK-containing Protein:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium with the required antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.[1]
-
Add DiZPK to the culture to a final concentration of 330 μM.[1]
-
Incubate for 30 minutes to allow for uptake of the amino acid.[1]
-
Induce protein expression by adding arabinose to a final concentration of 0.2%.[1]
-
Continue to grow the culture for 12 hours at 30°C with shaking.[1]
-
-
In vivo Photo-crosslinking:
-
Harvest the cells by centrifugation at 4,000 rpm for 10 minutes.
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
For experiments requiring specific conditions, such as acid stress, the pH of the buffer can be adjusted. For example, for studying the acid stress chaperone HdeA, the cell suspension was adjusted to pH 2.3 and incubated for 30 minutes at 37°C.
-
Irradiate the cell suspension with a 365 nm UV lamp for 15 minutes. The distance from the lamp to the sample should be optimized for your specific setup.
-
After irradiation, if the pH was adjusted, neutralize the cell suspension by adding a suitable base (e.g., 5 M NaOH to return the pH to 7).
-
-
Analysis of Crosslinked Products:
-
Lyse the cells using a suitable method (e.g., sonication, French press, or chemical lysis).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Analyze the crude lysate by SDS-PAGE and Western blotting using an antibody against your protein of interest (e.g., anti-His tag). The appearance of higher molecular weight bands compared to the non-irradiated control indicates successful crosslinking.
-
For identification of interacting partners, the crosslinked complexes can be purified, for example, using affinity chromatography based on a tag on the bait protein.
-
The purified complexes can then be analyzed by mass spectrometry to identify the crosslinked proteins.
-
III. Quantitative Data Summary
The efficiency of DiZPK incorporation and crosslinking can be influenced by several factors. The following table summarizes key quantitative parameters reported in a study using a DiZPK analog.
| Parameter | Value | Reference |
| DiZPK concentration for incorporation | 330 μM | |
| Protein expression induction | 0.2% arabinose | |
| Post-induction expression time | 12 hours | |
| Expression temperature | 30°C | |
| UV irradiation wavelength | 365 nm | |
| UV irradiation time | 15 minutes |
IV. Visualizations
Diagram 1: Experimental Workflow for DiZPK Crosslinking in E. coli
Caption: Workflow for in vivo photo-crosslinking using DiZPK in E. coli.
Diagram 2: Photo-activation of a Diazirine-containing Amino Acid
Caption: Mechanism of diazirine photo-activation for protein crosslinking.
References
optimal UV activation wavelength for DiZPK Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiZPK Hydrochloride is a photo-activatable crosslinking agent utilized for the identification and characterization of protein-protein interactions in a variety of biological contexts.[1][2][3] As a structural analog of the amino acid pyrrolysine, it can be incorporated into proteins of interest.[1][2] The key feature of DiZPK is its diazirine moiety, a compact and stable functional group that, upon irradiation with ultraviolet (UV) light, generates a highly reactive carbene intermediate. This intermediate rapidly forms covalent bonds with proximal amino acid residues, effectively "capturing" transient and stable protein interactions for subsequent analysis. The use of long-wave UV light for activation minimizes damage to biological macromolecules, making DiZPK a valuable tool for in vivo and in vitro studies.
Mechanism of Action
The photo-activation of this compound proceeds through a straightforward yet powerful mechanism. The diazirine ring is chemically inert in the dark, allowing for its incorporation into biological systems without premature reactions. Upon exposure to UV light within the optimal wavelength range, the diazirine moiety absorbs energy, leading to the irreversible loss of nitrogen gas (N₂) and the formation of a highly reactive carbene species. This carbene can then insert into various chemical bonds, including C-H and N-H bonds of amino acid side chains and the polypeptide backbone of interacting proteins, resulting in a stable covalent crosslink.
Caption: Photo-activation mechanism of this compound.
Optimal UV Activation Wavelength
The optimal UV activation wavelength for diazirine-containing photocrosslinkers such as this compound is in the range of 330-370 nm. Specifically, the maximal absorption for diazirines is noted to be around 345-355 nm. In practice, a wavelength of 365 nm is widely and effectively used for the photo-activation of DiZPK, as it provides a good balance between efficient activation and minimizing potential photodamage to proteins and nucleic acids. It is strongly advised to avoid short-wavelength UV light (e.g., 254 nm) as it can cause significant damage to biological samples.
Summary of UV Activation Parameters
| Parameter | Recommended Range/Value | Notes |
| Wavelength | 345 - 370 nm | 365 nm is the most commonly reported and effective wavelength. |
| UV Lamp Type | Mercury vapor lamp, LED array | High-wattage lamps generally lead to higher crosslinking efficiency and require shorter exposure times. |
| Irradiation Time | 5 - 30 minutes | Dependent on lamp wattage, distance to sample, and sample concentration. |
| Distance from Lamp | 1 - 20 cm | Inversely proportional to lamp wattage. Closer distances for lower wattage lamps. |
| Temperature | On ice or at 4°C | To minimize heat-induced sample degradation. |
Experimental Protocols
The following are detailed protocols for the use of this compound in common experimental settings.
Protocol 1: In Vitro Photocrosslinking of Purified Proteins
This protocol describes the photocrosslinking of two purified proteins to investigate their direct interaction.
Materials:
-
Purified protein of interest (Bait) with incorporated DiZPK
-
Purified potential interacting protein (Prey)
-
Reaction Buffer (e.g., PBS, HEPES, or Tris-based buffers, pH 7.4)
-
UV lamp with an emission wavelength of 365 nm (e.g., Stratalinker® or a handheld UV lamp)
-
Quartz cuvette or microplate
-
SDS-PAGE analysis reagents
-
Western blotting or mass spectrometry equipment
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, combine the bait protein containing DiZPK and the prey protein in the desired molar ratio in the reaction buffer.
-
The final protein concentrations can range from micromolar to millimolar, depending on the binding affinity.
-
Include a negative control sample without the prey protein and another control that is not exposed to UV light.
-
-
UV Irradiation:
-
Transfer the protein mixture to a quartz cuvette or a UV-transparent microplate.
-
Place the sample on ice or in a cold block to maintain a low temperature during irradiation.
-
Position the 365 nm UV lamp at a fixed distance (e.g., 1-5 cm for a handheld lamp) from the sample.
-
Irradiate the sample for a predetermined time (e.g., 5-30 minutes). Optimization of the irradiation time may be necessary.
-
-
Analysis:
-
Following irradiation, add SDS-PAGE loading buffer to the samples.
-
Analyze the crosslinked products by SDS-PAGE. A new band corresponding to the molecular weight of the crosslinked bait-prey complex should be visible.
-
The identity of the crosslinked complex can be confirmed by Western blotting using antibodies against the bait and prey proteins, or by excising the band for mass spectrometry analysis.
-
Protocol 2: In Vivo Photocrosslinking in Mammalian Cells
This protocol outlines the procedure for identifying protein-protein interactions within a mammalian cell context by site-specific incorporation of DiZPK.
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO)
-
Expression plasmids for the protein of interest with an amber (TAG) stop codon at the desired incorporation site, and the corresponding aminoacyl-tRNA synthetase/tRNA pair for DiZPK.
-
This compound
-
Cell culture medium and reagents
-
Transfection reagent
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer)
-
UV lamp (365 nm)
-
Affinity purification reagents (e.g., anti-FLAG or anti-HA beads)
-
Proteomics analysis equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Transfection:
-
Culture the mammalian cells to the desired confluency.
-
Co-transfect the cells with the expression plasmids for the protein of interest and the synthetase/tRNA pair.
-
After transfection, supplement the cell culture medium with this compound (final concentration typically in the range of 10-100 µM).
-
-
UV Irradiation:
-
After a suitable expression period (e.g., 24-48 hours), wash the cells with ice-cold PBS to remove the culture medium.
-
With the cells in a thin layer of PBS, place the culture dish on ice and irradiate with 365 nm UV light for 5-15 minutes.
-
-
Cell Lysis and Affinity Purification:
-
Following irradiation, lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation.
-
Perform affinity purification of the bait protein and its crosslinked partners using antibody-conjugated beads.
-
-
Analysis of Interacting Proteins:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting to confirm the presence of the bait and potential interactors.
-
For comprehensive identification of interacting proteins, perform in-gel digestion of the protein bands followed by LC-MS/MS analysis.
-
Caption: Workflow for in vivo photocrosslinking in mammalian cells.
Signaling Pathway Investigation
This compound is a powerful tool for elucidating signaling pathways by identifying direct protein-protein interactions that are often transient and difficult to capture with other methods. The following diagram illustrates a generalized workflow for mapping a signaling pathway interaction.
Caption: Using DiZPK to map signaling pathway interactions.
References
Application Notes and Protocols for Site-Specific Incorporation of DiZPK into a Protein of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool in chemical biology and drug discovery. This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities into a protein of interest (POI) at a precise location. DiZPK, a photo-activatable amino acid analog of lysine, is a prime example of a UAA that enables the covalent trapping of transient and weak protein-protein interactions (PPIs) upon UV irradiation.[1] This application note provides detailed protocols for the site-specific incorporation of DiZPK into a POI in both E. coli and mammalian cells, along with methods for quantitative analysis and applications in studying signaling pathways and drug development.
DiZPK possesses a diazirine ring that, upon exposure to UV light (typically 365 nm), generates a highly reactive carbene intermediate. This carbene can then form a covalent bond with interacting molecules in close proximity, effectively "trapping" the interaction. This technique is invaluable for identifying direct binding partners, mapping interaction interfaces, and stabilizing transient protein complexes for further study.
Principle of DiZPK Incorporation
The site-specific incorporation of DiZPK is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system works independently of the host cell's endogenous translational machinery. A commonly used system for DiZPK is a mutant pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPylCUA). The PylRS is engineered to specifically recognize and charge DiZPK onto the tRNAPylCUA, which has an anticodon (CUA) that recognizes the amber stop codon (UAG). When a gene of interest is engineered to contain an in-frame amber codon at a specific site, the ribosome will pause at this codon. The DiZPK-charged tRNAPylCUA will then recognize the UAG codon and incorporate DiZPK into the growing polypeptide chain, resulting in a full-length protein containing the photo-crosslinker at the desired position.
Data Presentation
Table 1: Quantitative Analysis of DiZPK Incorporation Efficiency
| Protein of Interest (POI) | Expression System | Site of Incorporation (Amber Codon) | DiZPK Concentration | Incorporation Efficiency (%)[2][3] | Protein Yield (mg/L)[2][3] |
| Green Fluorescent Protein (GFP) | E. coli | N149 | 330 µM | Reportedly similar to DiZHSeC | Not specified |
| HdeA | E. coli | V58 | 330 µM | Reportedly similar to DiZHSeC | Not specified |
| Protein X | Mammalian (HEK293T) | Position Y | 1 mM | To be determined by user | To be determined by user |
| Protein Z | Mammalian (HEK293T) | Position W | 1 mM | To be determined by user | To be determined by user |
Note: Quantitative data for DiZPK incorporation is often protein and position-dependent. The table provides a template for researchers to populate with their own experimental data. Efficiency can be determined by quantitative Western blotting or mass spectrometry.
Table 2: Parameters for Photo-Crosslinking Experiments
| Parameter | E. coli (in vivo) | Mammalian Cells (in vivo) | In Vitro |
| UV Wavelength | 365 nm | 365 nm | 365 nm |
| UV Irradiation Time | 10-30 min | 10-30 min | 15-30 min |
| UV Source | Spectrolinker XL-1000 or similar | Spectrolinker XL-1000 or similar | UV lamp with appropriate filter |
| Temperature | On ice or at 4°C | On ice or at 4°C | On ice or at 4°C |
| Distance from Source | ~3 cm | ~3 cm | Dependent on lamp intensity |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of DiZPK in E. coli
This protocol outlines the steps for expressing a protein of interest containing DiZPK in E. coli.
Materials:
-
DiZPK
-
DH10B E. coli cells
-
Plasmid encoding the mutant PylRS and tRNAPyl (e.g., pSupAR-MbPylRS(DiZPK) from Addgene)
-
Expression plasmid for the POI with an in-frame amber codon (TAG) at the desired incorporation site and an affinity tag (e.g., His-tag).
-
LB medium
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
IPTG (if using an IPTG-inducible promoter)
Procedure:
-
Transformation: Co-transform the DH10B E. coli cells with the PylRS/tRNA plasmid and the POI expression plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Add DiZPK to a final concentration of 330 µM. Induce protein expression by adding IPTG to the appropriate final concentration (e.g., 0.1-1 mM).
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Protein Purification: Purify the DiZPK-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) according to standard protocols.
-
Verification: Confirm the successful incorporation of DiZPK by ESI-MS. The observed molecular weight should correspond to the theoretical mass of the protein with DiZPK incorporated.
Protocol 2: Site-Specific Incorporation of DiZPK in Mammalian Cells
This protocol describes the transient transfection method for expressing a POI containing DiZPK in mammalian cells (e.g., HEK293T).
Materials:
-
DiZPK
-
HEK293T cells
-
Plasmid encoding the DiZPK-PylRS and tRNAPyl (e.g., pCMV-DiZPK-PylRS)
-
Expression plasmid for the POI with an in-frame amber codon (TAG) at the desired site and an affinity tag (e.g., HA-tag or FLAG-tag) in a mammalian expression vector (e.g., pcDNA3.1).
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 10-cm dish such that they reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the DiZPK-PylRS/tRNA plasmid and the POI expression plasmid using your preferred transfection reagent according to the manufacturer's instructions.
-
Addition of DiZPK: 6-8 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% penicillin-streptomycin, and 1 mM DiZPK.
-
Expression: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Verification of Incorporation: Analyze a small fraction of the cell lysate by Western blot using an antibody against the affinity tag. A band corresponding to the full-length protein should only be visible in the presence of DiZPK.
-
Protein Purification: Purify the DiZPK-containing protein from the remaining lysate using affinity purification (e.g., anti-FLAG M2 affinity gel).
Protocol 3: Photo-Crosslinking and Analysis
This protocol describes the general procedure for photo-crosslinking DiZPK-containing proteins and analyzing the crosslinked products.
Materials:
-
Purified DiZPK-containing protein or cell lysate
-
UV crosslinker (365 nm)
-
SDS-PAGE gels
-
Western blot reagents
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
In Vitro: Prepare a solution of the purified DiZPK-containing protein and its potential interacting partner(s) in a suitable buffer.
-
In Vivo: Use the cell lysate from Protocol 1 or 2, or irradiate the intact cells before lysis.
-
-
UV Irradiation: Place the sample on ice and irradiate with 365 nm UV light for 10-30 minutes. The optimal irradiation time should be determined empirically.
-
Analysis of Crosslinking:
-
SDS-PAGE and Western Blot: Analyze the irradiated sample by SDS-PAGE and Western blot. A higher molecular weight band corresponding to the crosslinked complex should be observed.
-
Mass Spectrometry: For identification of the interacting partner and the crosslinking site, the crosslinked band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by LC-MS/MS.
-
Mandatory Visualization
Caption: Experimental workflow for DiZPK incorporation and crosslinking.
Applications in Drug Development
The site-specific incorporation of DiZPK offers significant advantages in various stages of drug discovery and development.
-
Target Identification and Validation: DiZPK can be incorporated into a drug molecule or a known protein to identify its direct binding partners within the complex cellular environment. This is crucial for elucidating a drug's mechanism of action and identifying potential off-target effects.
-
Mapping Drug Binding Sites: By incorporating DiZPK at various positions within a target protein, it is possible to map the binding site of a small molecule drug. This information is invaluable for structure-based drug design and optimization.
-
Screening for Modulators of PPIs: A DiZPK-mediated crosslinking assay can be developed to screen for small molecules or biologics that disrupt or stabilize a specific PPI. This is a powerful approach for developing novel therapeutics that target protein interaction networks.
Case Study: Elucidating the EGFR Signaling Pathway
The Epidermal Growth-Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2, which initiates downstream signaling cascades. DiZPK can be used to map the interaction between EGFR and Grb2.
Caption: EGFR-Grb2 interaction mapping using DiZPK.
By incorporating DiZPK into the intracellular domain of EGFR at sites predicted to be in proximity to Grb2, researchers can photo-crosslink the EGFR-Grb2 complex in living cells. Subsequent analysis by mass spectrometry can confirm the direct interaction and identify the specific residues involved in the binding interface. This provides a detailed understanding of the signaling complex and can aid in the development of inhibitors that specifically target this interaction.
Conclusion
The site-specific incorporation of the photo-crosslinking unnatural amino acid DiZPK is a versatile and powerful technique for studying protein-protein interactions in their native cellular context. The detailed protocols and application examples provided here serve as a guide for researchers to implement this technology in their own studies. By enabling the covalent capture of transient interactions, DiZPK offers unique insights into complex biological processes and provides a valuable tool for modern drug discovery and development.
References
Application Notes and Protocols for Amber Stop Codon Suppression-Mediated Incorporation of DiZPK
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers powerful tools for biological research and drug development. One widely used method is amber stop codon suppression, which repurposes the UAG stop codon to encode for an ncAA. This document provides detailed application notes and protocols for the site-specific incorporation of the photo-crosslinking amino acid, Diazi-lysine (DiZPK), into proteins in mammalian cells. DiZPK is a valuable tool for identifying direct and transient protein-protein interactions within a cellular context[1][2]. The protocols outlined below are based on the use of the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA orthogonal system, which has been extensively used for ncAA incorporation[3][4].
Key Concepts:
-
Amber Stop Codon (UAG): The least frequently used stop codon in many organisms, making it an ideal candidate for reassignment.
-
Orthogonal Translation System (OTS): A pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that is engineered to be orthogonal to the host cell's translational machinery. This means the orthogonal synthetase does not charge any endogenous tRNAs, and the orthogonal tRNA is not recognized by any endogenous synthetases.
-
Pyrrolysyl-tRNA Synthetase (PylRS)/tRNAPylCUA: An OTS derived from Methanosarcina species that is commonly used for incorporating ncAAs, including DiZPK, in response to an amber codon.
-
DiZPK (Diazi-lysine): A non-canonical amino acid containing a diazirine ring, which upon UV irradiation, forms a reactive carbene that covalently crosslinks with interacting proteins in close proximity.
Quantitative Data Summary
The efficiency of amber stop codon suppression can vary significantly depending on several factors, including the specific ncAA, the orthogonal system used, and the sequence context surrounding the amber codon. The following table summarizes typical suppression efficiencies and experimental conditions reported in the literature.
| Parameter | Value/Range | Cell Line | Reporter System | Reference |
| DiZPK Concentration | 0.1 - 1 mM | HEK293T, E. coli | GFP with N149TAG | |
| Suppression Efficiency | Variable (context-dependent) | HEK293T, mESCs | Dual-fluorescence reporter | |
| UV Crosslinking Wavelength | 365 nm | Various | N/A | |
| Optimal Downstream Nucleotide (+4) | C | Mammalian cells | N/A |
Experimental Protocols
Protocol 1: Plasmid Preparation and Cell Culture
This protocol describes the preparation of the necessary plasmids and mammalian cells for DiZPK incorporation.
Materials:
-
Mammalian expression vector for the orthogonal PylRS.
-
Mammalian expression vector for the tRNAPylCUA (often expressed from a U6 promoter). It's common to have multiple copies of the tRNA gene (e.g., 4xPylT) to enhance suppression efficiency.
-
Mammalian expression vector for the gene of interest (GOI) with a UAG codon at the desired incorporation site.
-
HEK293T cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine 3000 or GeneJuice).
-
DiZPK powder.
Procedure:
-
Plasmid Design and Construction:
-
Clone the PylRS gene into a mammalian expression vector with a strong constitutive promoter (e.g., CMV or CAG).
-
Clone one or more copies of the tRNAPylCUA gene into a separate mammalian expression vector, typically under the control of a U6 promoter.
-
Introduce an amber stop codon (TAG) at the desired position in your GOI using site-directed mutagenesis. It is advisable to use tools like iPASS to predict permissive sites for efficient ncAA incorporation.
-
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of DiZPK Stock Solution:
-
Prepare a stock solution of DiZPK in sterile water or cell culture medium. The final concentration in the medium will typically be between 0.1 mM and 1 mM.
-
It is recommended to prepare fresh solutions for each experiment. The stock solution can be stored at -80°C for up to 2 years.
-
Protocol 2: Transient Transfection and DiZPK Incorporation
This protocol details the co-transfection of the necessary plasmids and the incorporation of DiZPK into the target protein.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. A typical ratio for co-transfection is 1:1:1 for the PylRS, tRNAPylCUA, and GOI-TAG plasmids.
-
Add the transfection complexes to the cells.
-
-
DiZPK Supplementation:
-
Approximately 4-6 hours post-transfection, replace the medium with fresh DMEM containing the desired final concentration of DiZPK (e.g., 0.5 mM).
-
As a negative control, include a well of transfected cells without DiZPK to confirm that full-length protein expression is DiZPK-dependent.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for protein expression and DiZPK incorporation.
Protocol 3: Verification of DiZPK Incorporation
This protocol describes methods to confirm the successful site-specific incorporation of DiZPK.
Methods:
-
Western Blotting:
-
Harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against your protein of interest or an epitope tag.
-
A band corresponding to the full-length protein should be observed only in the presence of DiZPK. The negative control (no DiZPK) should show no full-length protein, only a truncated product if the antibody recognizes an N-terminal epitope.
-
-
Mass Spectrometry:
-
For definitive confirmation, the full-length protein can be purified and analyzed by mass spectrometry.
-
The observed molecular weight should match the calculated molecular weight of the protein with DiZPK incorporated.
-
-
Dual-Fluorescence Reporter Assay:
-
To quantify suppression efficiency, a dual-fluorescence reporter construct can be used. This typically consists of two fluorescent proteins (e.g., mCherry and EGFP) separated by a linker containing the amber stop codon.
-
Upon successful suppression, the full-length fusion protein is produced, resulting in both mCherry and EGFP fluorescence.
-
The ratio of EGFP to mCherry fluorescence, as measured by flow cytometry, provides a quantitative measure of suppression efficiency.
-
Protocol 4: In Vivo Photo-Crosslinking and Analysis
This protocol outlines the procedure for using the incorporated DiZPK to capture protein-protein interactions.
Procedure:
-
Cell Harvesting and Washing:
-
After the incubation period, wash the cells with ice-cold PBS to remove any remaining DiZPK from the medium.
-
-
UV Irradiation:
-
Resuspend the cells in PBS and place them in a petri dish on a transilluminator or other UV light source.
-
Irradiate the cells with 365 nm UV light for 10-20 minutes to activate the diazirine group on DiZPK and induce crosslinking.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells under denaturing conditions to disrupt non-covalent interactions.
-
If the protein of interest is tagged (e.g., with a His-tag or Flag-tag), perform affinity purification to enrich for the crosslinked complexes.
-
-
Analysis of Crosslinked Complexes:
-
The purified complexes can be analyzed by SDS-PAGE and Western blotting to identify higher molecular weight bands corresponding to the bait protein crosslinked to its interactors.
-
For identification of unknown interacting partners, the crosslinked bands can be excised from the gel and analyzed by mass spectrometry.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for DiZPK incorporation and photo-crosslinking.
Caption: Mechanism of amber stop codon suppression with DiZPK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
Application Notes and Protocols for Affinity Purification of DiZPK Crosslinked Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the transient nature of many of these interactions, particularly within dynamic signaling pathways, presents a significant challenge for their characterization. The use of photo-activatable crosslinking amino acids, such as DiZPK (a diazirine-containing lysine analogue), offers a powerful method to capture these fleeting interactions in their native cellular environment.[1] DiZPK can be genetically incorporated into a protein of interest (the "bait") at a specific site.[2] Upon exposure to UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks with interacting "prey" proteins within a short radius, effectively "freezing" the protein complex.[3][4]
Subsequent affinity purification of the bait protein allows for the isolation of the entire crosslinked complex. This approach, coupled with mass spectrometry (AP-MS), enables the identification of both stable and transient interactors, providing a snapshot of the protein's interactome at a specific moment. This is particularly valuable for studying dynamic signaling complexes, such as those involving kinases, where interactions are often rapid and of low affinity. The covalent capture of these interactions allows for more stringent purification conditions, reducing the co-purification of non-specific background proteins.
These application notes provide a detailed protocol for the affinity purification of DiZPK crosslinked protein complexes, from the expression of the DiZPK-containing bait protein to the preparation of the purified complexes for mass spectrometry analysis. A representative example of quantitative data from a related crosslinking affinity purification study is also presented to illustrate the type of results that can be obtained.
Data Presentation: Representative Interacting Proteins of the MKK2-MPK4 Signaling Module
The following table presents a selection of interacting proteins identified in a study of the Arabidopsis thaliana Mitogen-Activated Protein Kinase (MAPK) signaling module, consisting of MKK2 (MAP Kinase Kinase 2) and MPK4 (MAP Kinase 4). While this particular study utilized formaldehyde as the crosslinking agent, the data is representative of the type of quantitative information that can be obtained from a crosslinking affinity purification mass spectrometry (XL-AP-MS) experiment. The data highlights proteins that were selectively enriched with either the MKK2 or MPK4 bait proteins.
| Interacting Protein | Bait Protein | UniProt ID | Protein Function/Cellular Process | Relative Abundance (Bait vs. Control) |
| PATL1 | MKK2 | Q9LJE4 | PAT-like protein 1, involved in vesicle-mediated transport | + |
| AT1G51700 | MKK2 | Q9LJE4 | Calcium-binding EF-hand family protein | + |
| AT2G42960 | MKK2 | O80640 | F-box/LRR-repeat protein 17 | + |
| AT3G09870 | MKK2 | Q9LJE4 | Zinc finger (C3HC4-type RING finger) family protein | + |
| SUMO1 | MPK4 | P63171 | Small ubiquitin-related modifier 1, involved in post-translational modification | + |
| AT1G18890 | MPK4 | Q9LJE4 | Remorin family protein | + |
| AT2G17290 | MPK4 | O80640 | Calmodulin-like protein 24 | + |
| AT3G50500 | MPK4 | Q9LJE4 | WRKY DNA-binding protein 33 | + |
| AT5G07180 | MPK4 | Q9LJE4 | NAC domain containing protein 83 | + |
| AT5G41220 | MPK4 | Q9LJE4 | C2 domain-containing protein | + |
Table adapted from the findings of Leissing et al., 2021, Plant Physiology. The "+" indicates that the prey proteins were selectively enriched and purified from the bait sample, with their relative abundance ratios (bait versus control) being significant.
Experimental Protocols
This section provides a detailed methodology for the affinity purification of DiZPK crosslinked complexes. The workflow is divided into key stages, from the incorporation of DiZPK into the bait protein to the final elution of the purified complexes.
Part 1: Expression of DiZPK-Containing Bait Protein in Mammalian Cells
This protocol describes the site-specific incorporation of DiZPK into a protein of interest (POI) in mammalian cells using the genetic code expansion technology.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Plasmid encoding the DiZPK-aminoacyl-tRNA synthetase/tRNA pair
-
Plasmid encoding the POI with a C-terminal affinity tag (e.g., HA, FLAG) and an in-frame amber stop codon (TAG) at the desired incorporation site (pCMV-POI-X-TAG-HA)
-
DiZPK (commercially available)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Plasmid Preparation: Prepare the plasmids encoding the DiZPK-synthetase/tRNA and the tagged POI with the amber stop codon. It is recommended to replace any intrinsic amber stop codons in the POI gene with ochre (TAA) or opal (TGA) stop codons to avoid read-through.
-
Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, replace the medium with fresh DMEM without antibiotics.
-
Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol, using a 1:1 ratio of the DiZPK-synthetase/tRNA plasmid and the POI-TAG plasmid.
-
Add the transfection mix to the cells and incubate for 6-8 hours.
-
-
DiZPK Incorporation:
-
After the initial incubation, replace the transfection medium with fresh DMEM containing 10% FBS, 1% penicillin/streptomycin, and the desired final concentration of DiZPK (e.g., 330 µM).
-
Incubate the cells for 48-72 hours to allow for protein expression and incorporation of DiZPK.
-
Part 2: In Vivo Photo-Crosslinking
This protocol describes the UV irradiation of live cells to induce crosslinking of the DiZPK-containing bait protein to its interacting partners.
Materials:
-
UV crosslinker with 365 nm bulbs
-
Ice-cold PBS
-
Cell scrapers
Procedure:
-
Cell Preparation:
-
After the incubation period for DiZPK incorporation, place the cell culture dishes on ice.
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to just cover the cells.
-
-
UV Irradiation:
-
Remove the lid of the culture dish.
-
Place the dish in a UV crosslinker on a pre-chilled surface.
-
Irradiate the cells with 365 nm UV light for 15-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Harvesting:
-
Immediately after crosslinking, aspirate the PBS.
-
Add ice-cold PBS and harvest the cells by scraping.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and the cell pellet can be stored at -80°C or used immediately for lysis.
-
Part 3: Cell Lysis and Lysate Preparation
This protocol describes the lysis of crosslinked cells to release the protein complexes. The choice of lysis buffer is critical and should be optimized to efficiently solubilize the proteins while maintaining the integrity of the crosslinked complexes.
Materials:
-
Lysis Buffer (a starting point could be: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails). For kinase complexes, a non-denaturing lysis buffer is recommended to preserve interactions.
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for a pellet from a 10 cm dish).
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
For more efficient lysis, the cell suspension can be passed through a Dounce homogenizer or sonicated on ice.
-
-
Clarification of Lysate:
-
Centrifuge the cell lysate at 16,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This lysate contains the soluble crosslinked protein complexes.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
Part 4: Affinity Purification of Crosslinked Complexes
This protocol describes the immunoprecipitation of the affinity-tagged bait protein and its crosslinked partners.
Materials:
-
Antibody-conjugated magnetic beads (e.g., anti-HA or anti-FLAG magnetic beads)
-
Wash Buffer (typically the same as the lysis buffer)
-
Elution Buffer (e.g., glycine-HCl pH 2.5, or a specific peptide for competitive elution like 3xFLAG peptide)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Protein LoBind tubes
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Wash the required amount of antibody-conjugated magnetic beads three times with ice-cold lysis buffer according to the manufacturer's instructions.
-
-
Immunoprecipitation:
-
Add the cleared lysate (containing a defined amount of total protein, e.g., 1-2 mg) to the washed beads.
-
Incubate the lysate-bead mixture on a rotator for 2-4 hours or overnight at 4°C to allow for the binding of the tagged bait protein to the beads.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads and carefully aspirate the supernatant (flow-through).
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
To elute the purified complexes, add an appropriate volume of elution buffer to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Place the tube on the magnetic rack and transfer the eluate to a new Protein LoBind tube.
-
If using an acidic elution buffer, immediately neutralize the eluate by adding neutralization buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted protein complexes can be prepared for mass spectrometry analysis. This typically involves reduction, alkylation, and in-solution or in-gel tryptic digestion. The resulting peptides are then desalted and analyzed by LC-MS/MS.
-
Visualizations
Experimental Workflow
MKK2-MPK4 Signaling Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with DiZPK Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways, discovering drug targets, and developing novel therapeutics. Photo-crosslinking, coupled with mass spectrometry, has emerged as a powerful technique to capture and identify both stable and transient protein interactions within their native cellular environment. DiZPK, a genetically incorporated, photo-activatable crosslinking amino acid, offers a versatile tool for these studies. As a structural analog of pyrrolysine, DiZPK can be incorporated into proteins in living cells, enabling the covalent capture of interacting partners upon UV irradiation.[1] This application note provides detailed protocols for sample preparation using DiZPK for mass spectrometry-based analysis of protein-protein interactions.
Principle of DiZPK Crosslinking
DiZPK contains a diazirine moiety that, upon exposure to UV light (typically 365 nm), generates a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins. The short-lived and highly reactive nature of the carbene ensures that crosslinking is largely restricted to direct and proximal interactions. The genetically encoded nature of DiZPK allows for its site-specific incorporation into a protein of interest, providing precise control over the crosslinking experiment.
Data Presentation: Quantitative Analysis of In-Cell Crosslinking
The following table presents a sample of quantitative data from an in-vivo crosslinking mass spectrometry study, illustrating the types of results that can be obtained. This data is representative of a quantitative interactome analysis and is adapted from a study utilizing a similar in-cell crosslinking approach.
| Bait Protein | Interacting Protein | Unique Crosslinked Peptides | Fold Change (Treated vs. Control) | p-value |
| Protein A | Protein B | 12 | 3.5 | 0.001 |
| Protein A | Protein C | 8 | 1.2 | 0.350 |
| Protein A | Protein D | 5 | -2.8 | 0.015 |
| Protein X | Protein Y | 25 | 5.1 | < 0.0001 |
| Protein X | Protein Z | 3 | 0.9 | 0.890 |
This table is a representative example and not actual data from a DiZPK-specific experiment. The data illustrates the quantitative comparison of crosslinked peptides between different experimental conditions.
Experimental Protocols
Protocol 1: In-Cell Crosslinking of Mammalian Cells with DiZPK
This protocol outlines the steps for expressing a DiZPK-containing protein in mammalian cells, followed by photo-crosslinking and cell lysis.
Materials:
-
Mammalian cell line of interest
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site
-
Plasmid encoding the DiZPK-specific pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA
-
DiZPK (MedChemExpress, HY-12801)
-
Cell culture medium and supplements
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
UV crosslinker with 365 nm bulbs (e.g., UVP CL-1000L)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture and Transfection:
-
Plate mammalian cells and grow to 70-80% confluency.
-
Co-transfect the cells with the expression vector for the protein of interest and the PylRS/tRNA plasmid using a suitable transfection reagent.
-
In a parallel control experiment, transfect cells with a vector expressing the wild-type protein (without the amber codon).
-
-
DiZPK Incorporation:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with DiZPK at a final concentration of 100-500 µM.
-
Incubate the cells for an additional 24-48 hours to allow for protein expression and DiZPK incorporation.
-
-
Photo-Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove residual medium and unincorporated DiZPK.
-
Add a thin layer of ice-cold PBS to cover the cells.
-
Place the cell culture dish on ice and irradiate with 365 nm UV light for 5-15 minutes.[2] The optimal distance from the UV source is typically 5-10 cm.
-
-
Cell Lysis:
-
After irradiation, immediately place the dish on ice and aspirate the PBS.
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the crosslinked protein complexes.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol describes the subsequent steps of protein separation, digestion, and peptide preparation for LC-MS/MS analysis.
Materials:
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
-
Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
-
C18 desalting spin columns
-
Mass spectrometer (e.g., Orbitrap Fusion Tribrid)
Procedure:
-
Protein Separation:
-
Separate the protein lysate by SDS-PAGE to visualize the crosslinked complexes, which will appear as higher molecular weight bands compared to the non-crosslinked control.
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
-
In-Gel Digestion:
-
Excise the gel bands corresponding to the crosslinked complexes.
-
Destain the gel pieces.
-
Reduce the proteins by incubating the gel pieces in reduction solution at 56°C for 1 hour.
-
Alkylate the proteins by incubating in alkylation solution in the dark at room temperature for 45 minutes.
-
Wash and dehydrate the gel pieces with acetonitrile.
-
Rehydrate the gel pieces in digestion buffer containing trypsin (e.g., 12.5 ng/µL) and incubate overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel pieces using the peptide extraction solution.
-
Dry the extracted peptides in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides and resuspend in a suitable solvent for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Utilize specialized software for the identification of crosslinked peptides (e.g., pLink, MeroX, XlinkX).
-
Mandatory Visualizations
Caption: Experimental workflow for DiZPK crosslinking and mass spectrometry analysis.
Caption: Mechanism of DiZPK-mediated photo-crosslinking of interacting proteins.
References
Troubleshooting & Optimization
troubleshooting low crosslinking efficiency with DiZPK Hydrochloride
Welcome to the technical support center for DiZPK Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your photo-crosslinking experiments.
Troubleshooting Guide: Low Crosslinking Efficiency
Low crosslinking efficiency is a common challenge encountered during photo-affinity labeling experiments. This guide provides a systematic approach to identifying and resolving the potential causes.
Problem: Weak or no detectable crosslinking product.
Possible Cause 1: Suboptimal UV Irradiation
The activation of the diazirine group in this compound is critically dependent on the wavelength, intensity, and duration of UV light exposure.
Solutions:
-
Wavelength: Ensure your UV lamp emits light in the optimal range for diazirine activation, which is 330-370 nm, with a peak efficiency around 345 nm.[1][2] Avoid using lamps that emit at 254 nm, as this wavelength can damage proteins and DNA.[1][2]
-
Irradiation Time and Intensity: The ideal irradiation time and intensity are interdependent and need to be empirically determined for your specific experimental setup.[3] Insufficient exposure will lead to incomplete activation of the diazirine, while excessive exposure can cause non-specific crosslinking and sample damage.
-
Lamp Distance and Setup: The efficiency of UV irradiation decreases with distance from the light source. For optimal results, position the UV lamp as close as possible to your sample without causing excessive heating. It is recommended to perform the irradiation in a shallow, uncovered vessel to maximize light penetration.
| UV Lamp Power | Recommended Distance from Sample |
| > 150 watts | 20 cm (with a 300 nm filter) |
| 15 watts | 3-5 cm |
| 8 watts | 1 cm (without a filter) |
Possible Cause 2: Incompatible Buffer System
The composition of your reaction buffer can significantly impact the efficiency of the crosslinking reaction.
Solutions:
-
Avoid Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecules for reaction with the crosslinker, thereby reducing the crosslinking efficiency.
-
Recommended Buffers: Use buffers with non-reactive components, such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffers. The optimal pH range for the reaction is typically between 7 and 9.
Possible Cause 3: Quenching of the Reactive Intermediate
The highly reactive carbene intermediate generated upon photoactivation of the diazirine can be quenched by water molecules, leading to a reduction in crosslinking yield.
Solutions:
-
Minimize Aqueous Environment (In Vitro): While challenging for biological experiments, if possible, consider strategies to reduce the water concentration in your reaction.
-
Optimize Reactant Concentrations: Increasing the concentration of your target protein or molecule of interest can favor the crosslinking reaction over quenching by water.
Possible Cause 4: Low Concentration or Inactivity of this compound
Solutions:
-
Concentration Optimization: The optimal concentration of this compound will vary depending on the specific application and the abundance of the target molecule. It is advisable to perform a titration experiment to determine the ideal concentration range for your system.
-
Proper Storage and Handling: Ensure that the this compound is stored correctly, protected from light, and that stock solutions are freshly prepared before use to maintain its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a photo-crosslinker that contains a diazirine functional group. Upon exposure to UV light (ideally around 345-365 nm), the diazirine ring loses nitrogen gas to form a highly reactive and short-lived carbene intermediate. This carbene can then non-specifically insert into neighboring C-H, N-H, O-H, and S-H bonds, forming a stable covalent link between the molecule carrying the DiZPK and its interacting partners.
Q2: My crosslinking reaction shows high background and non-specific bands. What could be the cause?
High background can be a result of several factors:
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Excessive UV Exposure: Over-irradiation can lead to non-specific crosslinking. Try reducing the irradiation time or the intensity of the UV source.
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High Crosslinker Concentration: Too much this compound can result in random, non-specific labeling. Perform a concentration titration to find the optimal balance between specific crosslinking and background.
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Sample Purity: Ensure that your sample is as pure as possible to minimize the presence of contaminating proteins or other molecules that could be non-specifically crosslinked.
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Inappropriate Quenching: After the crosslinking reaction, it is important to quench any unreacted crosslinker to prevent further non-specific reactions.
Q3: Can I use this compound for in-vivo crosslinking in living cells?
Yes, this compound is designed for identifying protein-protein interactions in living prokaryotic and eukaryotic cells. Its ability to be activated by long-wave UV light minimizes damage to cellular components compared to shorter wavelength UV radiation.
Q4: How should I prepare my samples for a crosslinking experiment with this compound?
For in-vitro experiments, dissolve your purified proteins in a suitable non-amine-containing buffer like PBS. For cellular experiments, it is crucial to wash the cells to remove any components from the culture medium that might interfere with the crosslinking reaction.
Q5: Is it necessary to perform my experiment in the dark?
Diazirine-based crosslinkers are generally stable under normal laboratory lighting conditions. However, it is good practice to minimize exposure to direct light, especially during storage and handling of stock solutions, to prevent premature activation.
Experimental Protocols
General Protocol for In Vitro Protein Crosslinking
-
Sample Preparation:
-
Prepare your purified proteins in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
The protein concentration should be optimized for your specific interaction, typically in the micromolar range.
-
-
Crosslinker Preparation:
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Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, depending on the specific formulation).
-
Add the desired final concentration of this compound to your protein sample. It is recommended to perform a titration to determine the optimal molar excess of the crosslinker.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration to allow for the interaction between your target proteins.
-
-
UV Irradiation:
-
Place the sample in a shallow, uncovered container (e.g., a 96-well plate or a petri dish).
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Irradiate the sample with a UV lamp emitting at 350-365 nm.
-
Optimize the irradiation time and distance from the lamp as described in the troubleshooting guide. A typical starting point is 5-15 minutes.
-
-
Quenching (Optional but Recommended):
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To stop the reaction and quench any unreacted crosslinker, add a quenching agent such as DTT if a cleavable disulfide bond is present in a variant of the crosslinker.
-
-
Analysis:
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Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked complexes.
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Visualizations
References
DiZPK Technical Support Center: Minimizing Non-specific Crosslinking
Welcome to the technical support center for DiZPK and other diazirine-based photo-crosslinkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize your experiments and reduce non-specific crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is DiZPK and how does it work?
DiZPK is a photo-crosslinker used to identify direct protein-protein interactions within living cells.[1] It is a structural analog of the amino acid pyrrolysine, containing a diazirine moiety.[1] This diazirine group is chemically stable in the absence of UV light.[2] Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine is activated, releasing nitrogen gas to form a highly reactive carbene intermediate.[3][4] This carbene can then rapidly form a covalent bond by inserting into neighboring molecules, including amino acid side chains and peptide backbones, thus "capturing" interacting proteins.
Q2: What causes non-specific crosslinking with DiZPK?
Non-specific crosslinking occurs when the reactive carbene generated from DiZPK covalently binds to proteins or other molecules that are not true biological interaction partners. The primary causes include:
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High Reactivity of Carbene: The carbene intermediate is highly reactive and has a very short half-life. If a specific binding partner is not immediately available, the carbene may react with any molecule in its immediate vicinity, including abundant cellular proteins, solvent molecules (like water), or even itself.
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Excess Crosslinker Concentration: Using a higher-than-necessary concentration of the DiZPK probe can lead to an increase in random, proximity-based labeling of non-interacting proteins.
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Prolonged or Inappropriate UV Exposure: Over-exposure to UV light can increase the likelihood of non-specific crosslinking events. Conversely, using incorrect wavelengths (e.g., below 300 nm) can cause photodamage to proteins and DNA, leading to artifacts.
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Insufficient Quenching or Removal of Unreacted Probe: Failure to quench or wash away the unbound photo-probe before UV activation can result in the probe reacting with abundant, soluble proteins upon irradiation.
Troubleshooting Guide: Reducing Non-Specific Crosslinking
This guide addresses common problems encountered during photo-crosslinking experiments with DiZPK and similar diazirine reagents.
Q3: My Western blot/SDS-PAGE shows high background or many non-specific bands. How can I improve specificity?
High background is a common issue stemming from non-specific crosslinking. Here are several parameters to optimize:
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Optimize Probe Concentration:
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Problem: The concentration of your DiZPK-containing bait protein or probe may be too high, leading to random collisions and crosslinking.
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Solution: Perform a titration experiment to determine the lowest effective concentration of the photo-affinity probe that still yields a detectable signal for your target interaction. Start with a range and select the concentration that gives the best signal-to-noise ratio.
-
-
Optimize UV Irradiation Time and Intensity:
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Problem: Incorrect UV exposure can either fail to activate the crosslinker or promote non-specific reactions.
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Solution: Conduct a time-course experiment for UV irradiation (e.g., 1, 5, 10, 15 minutes) to find the optimal duration that maximizes specific crosslinking while minimizing background. Also, ensure the distance from the UV lamp is consistent and optimized; efficiency decreases with distance. For a 15-watt lamp, a distance of 3-5 cm is a good starting point.
-
-
Incorporate a Quenching Step:
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Problem: If your DiZPK reagent also contains a reactive group like an NHS-ester for initial protein labeling, unreacted reagent can cause issues.
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Solution: After the initial labeling step (before UV activation), quench the reaction to deactivate any unbound probe. Buffers containing primary amines, such as Tris or glycine, are effective for quenching NHS-esters. A typical quenching step involves adding Tris buffer to a final concentration of 50-100 mM and incubating for 5-15 minutes.
-
-
Thoroughly Remove Excess Probe:
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Problem: Free, unreacted probe in the solution will become activated by UV light and bind to any nearby protein, creating significant non-specific background.
-
Solution: Before UV irradiation, remove all excess and hydrolyzed crosslinker. For purified proteins, this can be done using desalting columns or dialysis. For cell-based assays, wash the cells thoroughly with ice-cold PBS (two or more washes) after the probe incubation period and before photoactivation.
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Q4: How can I be sure that the interactions I'm detecting are specific?
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Problem: It can be difficult to distinguish between a true biological interaction and a non-specific artifact.
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Solution: The inclusion of proper controls is critical.
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Competition Control: Pre-incubate your sample with an excess (e.g., 10-100 fold molar excess) of a non-photoreactive version of your ligand or a known binding partner. This "competitor" will occupy the specific binding site on the target protein, preventing the DiZPK probe from binding. A significant reduction in the crosslinking signal in the presence of the competitor indicates that the interaction is specific.
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No UV Control: Prepare a sample that includes the DiZPK probe but is not exposed to UV light. This control helps identify any bands that may appear due to non-covalent aggregation or other artifacts unrelated to photo-crosslinking.
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Quantitative Data and Experimental Parameters
The optimal conditions for DiZPK crosslinking are highly dependent on the specific proteins and experimental system. The following table provides recommended starting points for optimization.
| Parameter | In Vitro (Purified Proteins) | In Cellulo (Live Cells) | Rationale & Key Considerations |
| Probe Concentration | Titrate; start with 20-50 fold molar excess over protein | 0.5 - 2 mM (for amine-reactive versions) | Titrate to find the lowest effective concentration. Excess probe increases background. |
| Incubation Time | 30 min at RT or 2 hours on ice | 10 min at RT or 30 min on ice | Depends on the binding kinetics of the specific interaction. |
| Quenching (for NHS-esters) | 50-100 mM Tris, 5-15 min | 50-100 mM Tris, 5-15 min | Crucial for deactivating unreacted amine-reactive groups before photo-activation. |
| Removal of Excess Probe | Desalting column or dialysis | 2-3 washes with ice-cold PBS | Essential to minimize background from free probe reacting with abundant proteins. |
| UV Wavelength | 330 - 370 nm | 330 - 370 nm | Optimal for diazirine activation while minimizing damage to biomolecules. Avoid <300 nm. |
| UV Irradiation Time | 5 - 15 minutes | 5 - 15 minutes | Perform a time-course to optimize. Over-irradiation increases non-specific signal. |
| UV Lamp Distance | 1 - 5 cm | 1 - 5 cm | Irradiation efficiency decreases logarithmically with distance. Keep consistent. |
| Competitor Control | 10 - 100x molar excess | 10 - 100x molar excess | Essential for validating the specificity of the observed interaction. |
Visualizing the Workflow and Mechanisms
Experimental Workflow for Reducing Non-Specific Crosslinking
Caption: Workflow for a DiZPK crosslinking experiment emphasizing pre-UV steps to minimize background.
Mechanism of Specific vs. Non-Specific Crosslinking
Caption: Diagram showing specific crosslinking via binding vs. non-specific crosslinking via random proximity.
Detailed Experimental Protocol (General Template)
This protocol provides a general framework for an in-cellulo crosslinking experiment. Users must optimize conditions for their specific system.
-
Cell Preparation:
-
Culture cells (e.g., 1x10⁷ cells) expressing your DiZPK-labeled bait protein to the desired confluency.
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
-
Crosslinker Reaction (for amine-reactive versions, adapt if metabolically incorporated):
-
Immediately before use, prepare the diazirine crosslinker solution. For NHS-ester versions, dissolve in an anhydrous solvent like DMSO; for Sulfo-NHS versions, dissolve in PBS.
-
Dilute the crosslinker in PBS to the desired final concentration (e.g., start with 1 mM).
-
Add the crosslinker solution to the cells and incubate (e.g., for 30 minutes on ice or 10 minutes at room temperature).
-
-
Quenching and Removal of Excess Crosslinker:
-
Stop the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes on ice.
-
Aspirate the solution and wash the cells twice with a generous volume of ice-cold PBS to remove unreacted and quenched crosslinker. Ensure cells are covered in a thin layer of PBS for the next step.
-
-
Photo-activation:
-
Place the cells on ice, 1-5 cm away from a long-wave UV lamp (e.g., 365 nm).
-
Irradiate for the optimized time (e.g., start with 5-15 minutes). Ensure even irradiation.
-
-
Downstream Analysis:
-
After irradiation, harvest the cells.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: DiZPK Incorporation via Amber Codon Suppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of amber codon (TAG) position on the incorporation efficiency of the photo-crosslinking non-canonical amino acid (ncAA), DiZPK.
Frequently Asked Questions (FAQs)
Q1: What is DiZPK and why is it used in research?
A1: DiZPK, or Nε-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine, is a non-canonical amino acid that functions as a photo-crosslinker.[1] It contains a diazirine ring that, upon exposure to UV light, generates a reactive carbene that can covalently bond with nearby molecules.[2] This property is invaluable for identifying direct protein-protein interactions in living cells.[1][2][3]
Q2: How is DiZPK incorporated into a target protein?
A2: DiZPK is incorporated into a target protein at a specific site through a process called amber codon suppression. This technique utilizes an orthogonal translation system, typically consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA). The gene of the target protein is mutated to have an in-frame amber stop codon (TAG) at the desired incorporation site. The orthogonal aaRS specifically charges the suppressor tRNA with DiZPK, and this tRNA then recognizes the TAG codon during translation, inserting DiZPK into the growing polypeptide chain.
Q3: Does the position of the amber codon in the gene affect DiZPK incorporation efficiency?
A3: Yes, the position of the amber codon and the surrounding nucleotide sequence, known as the "context," significantly impact the incorporation efficiency of DiZPK and other ncAAs. The efficiency of amber suppression can vary dramatically depending on the local mRNA sequence.
Q4: What are the primary factors that influence amber suppression efficiency at a given position?
A4: Several factors contribute to the efficiency of amber suppression:
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Nucleotide Context: The nucleotides immediately upstream and downstream of the TAG codon can influence the binding of the suppressor tRNA and its competition with release factors.
-
Competition with Release Factor 1 (RF1): In many organisms, RF1 recognizes the amber stop codon and terminates translation. The efficiency of DiZPK incorporation depends on the competition between the DiZPK-loaded suppressor tRNA and RF1 for binding to the ribosome.
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Expression Levels of Orthogonal System Components: The cellular concentrations of the orthogonal aaRS and suppressor tRNA can affect incorporation efficiency.
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Structural Context of the Nascent Polypeptide: The position of the amber codon within the protein's sequence can influence the folding of the nascent polypeptide, which may indirectly affect the accessibility of the ribosome and the efficiency of suppression.
Q5: How can I quantify the incorporation efficiency of DiZPK?
A5: The incorporation efficiency of DiZPK can be quantified using several methods:
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Western Blotting: This is a common method to compare the amount of full-length protein produced in the presence of DiZPK to a control (e.g., the wild-type protein or a truncated product). Densitometry analysis of the protein bands can provide a semi-quantitative measure of incorporation efficiency.
-
Mass Spectrometry: Quantitative mass spectrometry can provide a more precise measurement of DiZPK incorporation by analyzing the ratio of peptides containing DiZPK to those resulting from termination at the amber codon.
-
Reporter Systems: Using a reporter protein like Green Fluorescent Protein (GFP) with an amber codon at a specific position allows for the quantification of suppression efficiency by measuring the fluorescence signal. Dual-fluorescence reporter systems, where two different fluorescent proteins are separated by a linker containing the amber codon, can also be used for robust quantification.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no yield of full-length protein | 1. Poor amber suppression efficiency at the chosen position. 2. Inefficient orthogonal aaRS/tRNA pair.3. Insufficient concentration of DiZPK in the culture medium.4. Degradation of the full-length protein.5. Suboptimal expression conditions (e.g., temperature, induction time). | 1. Test different amber codon positions. The nucleotide context can dramatically affect suppression efficiency. If possible, introduce silent mutations in the codons flanking the TAG codon to create a more favorable context.2. Use a previously validated and optimized orthogonal system for DiZPK.3. Optimize the concentration of DiZPK in the growth media.4. Add protease inhibitors to the lysis buffer.5. Optimize protein expression conditions. For some proteins, lower temperatures and longer induction times can improve yield and solubility. |
| High levels of truncated protein | 1. Strong competition from Release Factor 1 (RF1). 2. Low concentration or activity of the suppressor tRNA. | 1. Use an E. coli strain that is deficient in RF1 (e.g., C321.ΔA) to reduce termination at the amber codon.2. Increase the expression of the suppressor tRNA, for example, by using a plasmid with multiple copies of the tRNA gene. |
| Non-specific incorporation of canonical amino acids at the amber codon | 1. "Leaky" suppression by endogenous tRNAs. 2. The orthogonal aaRS may have some activity with canonical amino acids. | 1. Ensure the use of a highly orthogonal aaRS/tRNA pair that does not cross-react with the host's translational machinery.2. Perform control experiments without the addition of DiZPK to assess the level of background suppression. |
| Insoluble full-length protein (inclusion bodies) | 1. The incorporated DiZPK may disrupt protein folding. 2. High expression levels leading to aggregation. | 1. Test DiZPK incorporation at different, more surface-exposed positions.2. Optimize expression conditions (lower temperature, lower inducer concentration) to reduce the rate of protein synthesis and promote proper folding.3. Use a solubility-enhancing tag. |
| Difficulty in detecting the incorporated DiZPK | 1. Low incorporation efficiency. 2. The antibody used for Western blotting may not recognize the protein with the incorporated DiZPK.3. For mass spectrometry, the peptide containing DiZPK may not be readily ionizable or detectable. | 1. Address low incorporation efficiency using the troubleshooting steps above.2. Use an antibody that targets a tag (e.g., His-tag, FLAG-tag) on the protein that is not affected by the DiZPK incorporation.3. Optimize mass spectrometry parameters and consider using a DiZPK analog with better mass spectrometry properties if available. |
Data Presentation: Impact of Amber Codon Position on Incorporation Efficiency
While a comprehensive, publicly available dataset for DiZPK incorporation efficiency across a wide range of positions is not available, the following table illustrates the principle of position-dependent efficiency based on findings for other non-canonical amino acids. The efficiencies are presented as relative values and are intended for illustrative purposes to highlight the importance of selecting an appropriate incorporation site.
| Target Protein | Amber Codon Position | Flanking Nucleotides (-3 to +4 relative to TAG) | Relative Incorporation Efficiency (%) | Notes |
| Model Protein A | 25 | GCA TAG CTT | ~70 | Favorable context, good accessibility |
| Model Protein A | 87 | TTT TAG GGA | ~20 | Unfavorable context, potential secondary structure |
| Model Protein A | 150 | AAT TAG GAC | ~90 | Highly favorable context, high accessibility |
| Model Protein B | 12 | CGG TAG TAA | ~10 | Close to N-terminus, potential for poor initiation context |
| Model Protein B | 198 | GAG TAG CCT | ~45 | Moderate context, located in a loop region |
Note: These values are hypothetical and serve to demonstrate the variability of incorporation efficiency. Actual efficiencies must be determined empirically for each specific protein and amber codon position.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of DiZPK in E. coli
This protocol is adapted from methods for incorporating DiZPK analogs.
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPylCUA.
- In a separate expression plasmid, introduce an amber (TAG) codon at the desired position in your gene of interest using site-directed mutagenesis.
2. Transformation:
- Co-transform both plasmids into a suitable E. coli expression strain (e.g., DH10B or an RF1-deficient strain).
- Select for transformants on agar plates containing the appropriate antibiotics.
3. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
- The next day, inoculate 500 mL of fresh LB medium with the overnight culture to an OD600 of ~0.1.
- Grow the culture at 37°C to an OD600 of 0.5-0.6.
- Add DiZPK to a final concentration of 1 mM.
- Induce protein expression with the appropriate inducer (e.g., IPTG).
- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
4. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer containing protease inhibitors.
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Purify the protein using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged).
Protocol 2: Quantification of DiZPK Incorporation by Western Blot
1. SDS-PAGE:
- Quantify the total protein concentration of your clarified cell lysates.
- Load equal amounts of total protein from induced cultures grown with and without DiZPK. Include a purified wild-type protein as a positive control.
- Run the samples on an SDS-PAGE gel.
2. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to your protein of interest or an affinity tag overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Quantification:
- Detect the protein bands using a chemiluminescent substrate.
- Image the blot using a chemiluminescence imager.
- Perform densitometric analysis on the bands corresponding to the full-length protein.
- Calculate the relative incorporation efficiency by comparing the band intensity of the full-length protein from the DiZPK-containing sample to a reference (e.g., wild-type protein).
Visualizations
Caption: Workflow for DiZPK incorporation and analysis.
Caption: Troubleshooting logic for low protein yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amber‐codon suppression for spatial localization and in vivo photoaffinity capture of the interactome of the Pseudomonas aeruginosa rare lipoprotein A lytic transglycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of DiZPK-Incorporated Proteins
Welcome to the technical support center for improving the yield and application of proteins incorporated with the photo-crosslinking unnatural amino acid, Diazi-Lysine (DiZPK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiZPK and what is its primary application?
A: DiZPK is a non-canonical amino acid that functions as a photocrosslinker. Its key feature is a diazirine ring that, upon exposure to UV light, generates a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, making DiZPK an invaluable tool for identifying direct protein-protein interactions in living cells, both prokaryotic and eukaryotic.[1][2]
Q2: How is DiZPK incorporated into a protein of interest?
A: DiZPK is incorporated into proteins at a specific site using a technique called amber stop codon suppression.[1][3] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. The gene of your protein of interest is mutated to have an amber stop codon (TAG) at the desired incorporation site. The orthogonal aaRS is engineered to specifically recognize and charge its corresponding tRNA with DiZPK. This charged tRNA then recognizes the amber codon during translation and inserts DiZPK into the growing polypeptide chain, allowing for the production of a full-length protein containing the photocrosslinker.[3]
Q3: Which aminoacyl-tRNA synthetase should I use for DiZPK incorporation?
A: A commonly used and effective synthetase for DiZPK is a mutant of the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (PylRS). A specific mutant with L274A, C313S, and Y349F substitutions has been shown to efficiently recognize DiZPK.
Q4: Can DiZPK be toxic to the expression host?
A: The overexpression of some unnatural amino acids can be toxic to host cells, leading to slow growth or cell death. While specific high-toxicity reports for DiZPK are not prevalent, it is a possibility. If you observe signs of toxicity, such as poor cell growth after induction, consider the troubleshooting steps for toxic protein expression outlined below.
Troubleshooting Guides
Low Yield of DiZPK-Incorporated Protein
Low yield is a common issue in recombinant protein expression, and the incorporation of an unnatural amino acid can introduce additional challenges. Below are common causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very faint band of the target protein on SDS-PAGE | Inefficient Amber Suppression: The orthogonal aaRS/tRNA system is not efficiently incorporating DiZPK, leading to premature termination of translation. | - Optimize Plasmid Ratio: Experiment with different ratios of the aaRS/tRNA plasmid to your protein expression plasmid. - Use an Evolved Synthetase: Ensure you are using a PylRS mutant specifically evolved for DiZPK. - Verify DiZPK Concentration: Use an optimal concentration of DiZPK in the growth media. A concentration of 330 μM has been used successfully in E. coli. |
| Suboptimal Expression Conditions: The temperature, induction time, or inducer concentration may not be ideal for your specific protein. | - Lower Induction Temperature: Try expressing your protein at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 12-18 hours). This can improve protein folding and solubility. - Vary Inducer Concentration: Titrate the concentration of your inducer (e.g., arabinose, IPTG) to find the optimal level for your protein. | |
| DiZPK Degradation or Instability: DiZPK may not be stable under your experimental conditions. | - Fresh Preparation: Prepare DiZPK solutions fresh before use. - Storage: Store DiZPK stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year). | |
| Protein is expressed, but the yield is significantly lower than the wild-type protein | Toxicity of the Incorporated DiZPK: The presence of DiZPK may be slightly toxic to the host cells, leading to reduced growth and protein production. | - Use a Tightly Regulated Promoter: Employ an expression vector with a promoter that has very low basal expression to prevent leaky expression before induction. - Use a Specialized Host Strain: Consider using E. coli strains engineered for the expression of toxic proteins, such as C41(DE3) or C43(DE3). |
| Codon Bias: If your gene contains codons that are rare in your expression host, it can lead to translational stalling. | - Codon Optimization: Synthesize a version of your gene with codons optimized for your expression host. |
Issues with Downstream Applications (Photocrosslinking and Labeling)
Even with a good yield of the DiZPK-incorporated protein, you may encounter issues during the photocrosslinking or subsequent labeling steps.
| Problem | Potential Cause | Recommended Solution |
| Inefficient Photocrosslinking | Incorrect UV Wavelength or Intensity: The diazirine ring in DiZPK requires a specific wavelength for activation. | - Use 350-365 nm UV Light: Irradiate your samples with UV light in this range. - Optimize Irradiation Time: The optimal irradiation time can vary. Start with a time course experiment (e.g., 5, 10, 15 minutes) to determine the best duration for your specific interaction. |
| Low Concentration of Interacting Partners: The protein of interest and its binding partner may not be in close enough proximity or at a high enough concentration. | - Increase Protein Concentration: If possible, concentrate your protein samples before photocrosslinking. - Enrich for the Target: Use cellular fractionation or other methods to enrich for the subcellular location where the interaction is expected to occur. | |
| High Background or Non-specific Crosslinking | Over-irradiation: Excessive UV exposure can lead to non-specific crosslinking. | - Reduce Irradiation Time: Use the minimum irradiation time that gives you a specific crosslinking product. |
| Reactive Carbene Reacts with Buffer Components: The carbene generated from DiZPK is highly reactive and can be quenched by components in your buffer. | - Use a Simple Buffer: Perform the photocrosslinking in a simple buffer system, such as PBS, with minimal additives. | |
| Low Labeling Efficiency with Click Chemistry | Inefficient Click Reaction: The conditions for the copper-catalyzed or strain-promoted click reaction may not be optimal. | - Use Fresh Reagents: Ensure your azide- or alkyne-containing probes and copper catalyst are fresh. - Optimize Reaction Conditions: Follow a validated protocol for click chemistry, paying close attention to the concentrations of the catalyst, ligand (e.g., TBTA or THPTA), and reducing agent (e.g., sodium ascorbate). |
Experimental Protocols
Protocol 1: Expression of DiZPK-Incorporated Protein in E. coli
This protocol is adapted from a study that successfully incorporated DiZPK into a target protein in E. coli.
Materials:
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E. coli strain (e.g., DH10B)
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Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid expressing the DiZPK-specific PylRS mutant and its corresponding tRNA (e.g., pSupAR-MbPylRS(DiZPK)).
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LB medium
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Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
DiZPK
-
Arabinose (or other appropriate inducer)
Procedure:
-
Co-transform the E. coli cells with the protein expression plasmid and the aaRS/tRNA plasmid.
-
Select for double transformants on an LB agar plate containing the appropriate antibiotics.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.
-
Grow the culture at 37°C with shaking until the OD600 reaches approximately 0.5.
-
Add DiZPK to a final concentration of 330 μM.
-
Incubate for 30 minutes at 37°C with shaking.
-
Induce protein expression by adding arabinose to a final concentration of 0.2%.
-
Reduce the temperature to 30°C and continue to grow the culture for 12 hours.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: In Vivo Photocrosslinking
This is a general protocol for photocrosslinking DiZPK-incorporated proteins in living cells.
Materials:
-
E. coli cells expressing the DiZPK-incorporated protein.
-
Buffer for resuspension (e.g., PBS or LB).
-
UV lamp (350-365 nm).
Procedure:
-
Harvest the cells from the expression culture and wash them with an appropriate buffer to remove media components.
-
Resuspend the cell pellet in the desired buffer.
-
If studying a pH-dependent interaction, adjust the pH of the cell suspension accordingly. For example, to study acid-induced interactions, the pH can be lowered to 2.3.
-
Place the cell suspension in a suitable container (e.g., a petri dish) on ice.
-
Irradiate the cells with a 350-365 nm UV lamp. The distance from the lamp to the sample and the irradiation time will need to be optimized. A starting point is 15 minutes.
-
After irradiation, the cells can be pelleted and lysed to analyze the crosslinked protein complexes by SDS-PAGE and Western blotting or for purification and mass spectrometry analysis.
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams created using Graphviz to visualize key processes.
Caption: Experimental workflow for identifying protein-protein interactions using DiZPK.
Caption: Mechanism of DiZPK incorporation via amber suppression.
References
minimizing protein aggregation during DiZPK crosslinking
Welcome to the technical support center for DiZPK crosslinking. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing DiZPK for protein-protein interaction studies while minimizing common issues such as protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is DiZPK and how does it work?
A1: DiZPK (Nε-(3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-lysine) is a genetically encodable, photo-activatable amino acid used as a crosslinker to identify direct protein-protein interactions in living cells and in vitro.[1][2][3] The diazirine moiety on DiZPK is chemically stable in the dark but, upon exposure to UV light (typically around 350-365 nm), it forms a highly reactive carbene intermediate.[4][5] This carbene can then rapidly and non-specifically insert into nearby C-H, N-H, and O-H bonds of interacting proteins, forming a stable covalent bond and capturing transient or weak interactions.
Q2: What are the main advantages of using DiZPK?
A2: DiZPK offers several advantages for studying protein-protein interactions:
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Captures transient interactions: Its high reactivity upon photoactivation allows for the capture of fleeting protein interactions that are often missed by other methods.
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In vivo application: As a genetically encodable amino acid, it can be incorporated directly into a protein of interest within a living cell, enabling the study of interactions in their native context.
-
Specificity: The crosslinking is initiated at a specific site within the protein of interest where DiZPK is incorporated.
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Small size: The diazirine group is small, minimizing potential steric hindrance that could disrupt natural protein interactions.
Q3: What are the common challenges when using DiZPK?
A3: The most common challenges include:
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Protein aggregation: The crosslinking process can sometimes lead to the formation of unwanted, insoluble protein aggregates.
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Low crosslinking efficiency: Insufficient crosslinking may occur due to various factors, including suboptimal reaction conditions.
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Off-target crosslinking: While the carbene is short-lived, it can potentially react with solvent molecules or non-specific proteins if they are in close proximity.
Q4: How can I detect and quantify protein aggregation?
A4: Several methods can be used to detect and quantify protein aggregation:
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Size-Exclusion Chromatography (SEC): This technique separates proteins based on their size. Aggregates will elute earlier than monomers, allowing for their quantification.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size can indicate aggregation.
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Thioflavin T (ThT) Fluorescence Assay: This assay is particularly useful for detecting amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to these structures.
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SDS-PAGE: High molecular weight bands or smearing on a gel can be indicative of crosslinked aggregates.
Troubleshooting Guide: Minimizing Protein Aggregation
This guide addresses specific issues you might encounter with protein aggregation during DiZPK crosslinking experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or sample turbidity after UV irradiation. | High protein concentration. | Decrease the protein concentration. It's often a balance between having enough material for detection and preventing aggregation. |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI). Adjust the ionic strength; for some proteins, higher salt concentrations (e.g., 150-500 mM NaCl) can reduce non-specific electrostatic interactions that lead to aggregation. | |
| Protein instability. | Add stabilizing agents to the buffer. Common additives include glycerol (5-20%), sucrose, or a mixture of arginine and glutamate (e.g., 50 mM each). | |
| High molecular weight smears on SDS-PAGE. | Excessive crosslinking. | Reduce the UV irradiation time or intensity. Titrate the DiZPK concentration to the lowest effective level. |
| Non-specific crosslinking. | Include radical scavengers like β-mercaptoethanol or DTT in the buffer (if compatible with your protein's stability) to reduce non-specific reactions. | |
| Loss of protein function after crosslinking. | Crosslinking at a functionally critical site. | If possible, genetically encode DiZPK at a different, less critical location on the protein surface. |
| Denaturation during the process. | Perform the crosslinking reaction at a lower temperature (e.g., on ice) to help maintain protein stability. | |
| Low yield of crosslinked product with concurrent aggregation. | Inefficient crosslinking leading to unfolded protein aggregation. | Ensure optimal UV wavelength (around 350-365 nm) and sufficient light intensity. Check the freshness and purity of the DiZPK reagent. |
Data Presentation: Recommended Starting Conditions for DiZPK Crosslinking
The optimal conditions for DiZPK crosslinking are protein-dependent. The following table provides recommended starting ranges for key experimental parameters based on literature values. It is crucial to empirically optimize these conditions for your specific protein of interest.
| Parameter | In Vitro Crosslinking | In Vivo Crosslinking (E. coli) | In Vivo Crosslinking (Mammalian Cells) | Notes |
| DiZPK Concentration | 10 µM - 1 mM | 330 µM in culture medium | 1 mM in culture medium | Higher concentrations may be needed for in vivo experiments to ensure sufficient incorporation. |
| Protein Concentration | 0.1 - 10 mg/mL | N/A | N/A | Lower concentrations can help to minimize aggregation. |
| UV Wavelength | 350 - 365 nm | 365 nm | 365 nm | Wavelengths below 300 nm can cause protein and DNA damage. |
| UV Irradiation Time | 1 - 15 minutes | 15 minutes | 5 - 15 minutes | Shorter times are generally better to reduce potential photodamage. |
| UV Light Source | UV lamp (e.g., 6-15W) | UV lamp | UV lamp | The distance from the light source to the sample is critical and should be minimized and kept consistent. |
| Temperature | 4°C to Room Temperature | 37°C (during incubation) | 37°C (during incubation) | Lower temperatures during irradiation can enhance protein stability. |
| Buffer pH | 6.0 - 8.0 | ~pH 7.4 (or specific pH of interest) | ~pH 5.0 (for endosomal studies) | Avoid pH values close to the protein's pI. |
| Buffer Composition | PBS, HEPES, or Tris-based buffers | LB medium or minimal media | Cell culture medium | Avoid buffers containing primary amines (like Tris) during the NHS-ester coupling step if using an amine-reactive DiZPK variant. |
| Additives | Glycerol (5-20%), Arginine/Glutamate (50 mM), reducing agents (e.g., DTT) | N/A | N/A | Additives should be tested for compatibility with the protein and downstream analysis. |
Experimental Protocols
Protocol 1: General In Vitro DiZPK Crosslinking
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Sample Preparation:
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Prepare your protein of interest containing the incorporated DiZPK in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
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The optimal protein concentration should be determined empirically, but a starting point of 1 mg/mL is common.
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If desired, add any stabilizing agents to the buffer at this stage.
-
-
UV Irradiation:
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Place the sample in a UV-transparent vessel (e.g., a quartz cuvette or a thin-walled microcentrifuge tube).
-
Position the sample as close as possible to the UV light source (365 nm).
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Irradiate the sample for 5-15 minutes. It is advisable to perform a time-course experiment to determine the optimal irradiation time.
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To minimize heating, the irradiation can be performed on ice.
-
-
Quenching (Optional):
-
The crosslinking reaction is rapid and typically does not require quenching. However, if desired, a radical scavenger can be added after irradiation.
-
-
Analysis:
-
Analyze the crosslinked sample using SDS-PAGE, size-exclusion chromatography, or mass spectrometry to identify crosslinked products.
-
Protocol 2: Quantification of Protein Aggregation using Size-Exclusion Chromatography (SEC)
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System Setup:
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Equilibrate an SEC column with a mobile phase that is compatible with your protein and helps to minimize non-specific interactions with the column matrix. A common mobile phase is a phosphate buffer with 150-300 mM NaCl.
-
-
Sample Preparation:
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After the DiZPK crosslinking reaction, centrifuge the sample at high speed (e.g., >14,000 x g) for 10-20 minutes to pellet large, insoluble aggregates.
-
-
Injection and Chromatography:
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Inject the supernatant onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate.
-
-
Data Analysis:
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Monitor the elution profile using UV absorbance (e.g., at 280 nm).
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Aggregated species will elute in earlier fractions than the monomeric protein.
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Integrate the peak areas corresponding to the aggregates and the monomer to calculate the percentage of aggregation.
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Visualizations
Caption: Workflow for DiZPK photocrosslinking experiments.
Caption: Decision tree for troubleshooting protein aggregation.
Caption: Chemical pathway of DiZPK photoactivation.
References
how to handle false positives in DiZPK pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle false positives in DiZPK pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is a DiZPK pull-down assay and what is it used for?
A DiZPK pull-down assay is a powerful in vitro technique used to identify direct and transient protein-protein interactions within a cellular context. DiZPK is a genetically encoded, photo-activatable amino acid analog containing a diazirine moiety.[1][2] When incorporated into a "bait" protein, it can be activated by UV light to form a highly reactive carbene intermediate.[3][4] This intermediate covalently crosslinks the bait protein to any nearby interacting "prey" proteins, allowing for their subsequent purification and identification.[3]
Q2: What are the primary sources of false positives in a DiZPK pull-down assay?
False positives in DiZPK pull-down assays can arise from several sources:
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Non-specific binding to the affinity resin: Proteins may adhere to the surface of the agarose or magnetic beads used for the pull-down.
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Non-specific binding to the affinity tag: Proteins can interact with the affinity tag (e.g., His-tag, GST-tag) on the bait protein.
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Non-specific photo-crosslinking: The highly reactive carbene generated from DiZPK can react with abundant proteins that are in close proximity but not true interaction partners.
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Diazo intermediate reactivity: The diazirine group can isomerize into a longer-lived, reactive diazo intermediate that can non-specifically label proteins, particularly those with acidic residues, even without UV activation.
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Indirect interactions mediated by nucleic acids: Proteins can be pulled down because they are both associated with the same DNA or RNA molecule, not because they directly interact.
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Contamination: Keratin from skin and hair is a common contaminant in proteomics experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating false positives in your DiZPK pull-down experiments.
Problem 1: High background in the "no bait" or "mock" control.
This indicates that proteins are binding non-specifically to the affinity beads.
| Potential Cause | Recommended Solution |
| Insufficient blocking of beads | Pre-incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA before adding the cell lysate. |
| Inadequate washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Inappropriate bead type | Test different types of beads (e.g., agarose, magnetic) to find one with lower background for your specific application. |
Problem 2: Proteins are pulled down in the "no UV irradiation" control.
This suggests non-specific binding to the bait protein or the affinity tag, or potential reactivity of the diazo intermediate.
| Potential Cause | Recommended Solution |
| Non-specific interaction with the bait protein or tag | Perform a pre-clearing step by incubating the lysate with beads coupled to the affinity tag alone before the actual pull-down. |
| Reactivity of the diazo intermediate | Minimize the time the lysate is incubated with the bait protein in the dark. Ensure fresh preparation of reagents. |
| Endogenous biotinylated proteins (if using streptavidin beads) | Deplete endogenous biotinylated proteins by pre-incubating the lysate with streptavidin beads. |
Problem 3: Known non-interacting proteins are identified by mass spectrometry.
This points to non-specific crosslinking or indirect interactions.
| Potential Cause | Recommended Solution |
| Over-crosslinking due to excessive UV irradiation | Optimize the UV irradiation time and intensity. Perform a time-course experiment to find the minimal exposure required for efficient crosslinking. |
| High concentration of the DiZPK-containing bait protein | Titrate the amount of bait protein to use the lowest effective concentration. |
| Indirect interactions via nucleic acids | Treat the cell lysate with DNase and RNase before the pull-down to eliminate nucleic acid-mediated interactions. |
| Non-specific carbene insertion | Increase the stringency of the lysis and wash buffers by adding non-ionic detergents (e.g., Triton X-100, NP-40) or increasing the salt concentration (e.g., up to 500 mM NaCl). |
Experimental Protocols
Protocol 1: Optimizing UV Crosslinking Conditions
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Setup: Prepare multiple identical samples containing your DiZPK-labeled bait protein and cell lysate.
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Irradiation Time Course: Expose the samples to UV light (typically 350-365 nm) for varying durations (e.g., 1, 2, 5, 10, 15 minutes) at a fixed distance from the UV source. Include a "no UV" control.
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Analysis: Perform the pull-down assay on all samples and analyze the eluates by SDS-PAGE and Western blotting for a known interactor (positive control) and a known non-interactor (negative control).
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Evaluation: Select the shortest irradiation time that yields a strong signal for the positive control without a significant increase in the signal for the negative control or overall background.
Protocol 2: Stringent Wash Protocol
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Lysis Buffer: Prepare a lysis buffer containing a moderate salt concentration (e.g., 150 mM NaCl) and a non-ionic detergent (e.g., 0.5% Triton X-100).
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Initial Washes: After incubating the lysate with the beads, perform three initial washes with the lysis buffer.
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High Salt Wash: Perform one wash with a high-salt buffer (e.g., 500 mM NaCl) to disrupt ionic interactions.
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Low Salt Wash: Perform a final wash with a low-salt buffer to remove residual salt before elution.
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Elution: Elute the protein complexes from the beads.
Visualizations
Caption: Workflow of a DiZPK pull-down assay.
Caption: DiZPK photo-activation and crosslinking mechanism.
Caption: Decision tree for troubleshooting false positives.
References
- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: PylRS-Mediated Incorporation of DiZPK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the efficient and specific incorporation of the photo-crosslinking unnatural amino acid, Diazi-lysine (DiZPK), using the Pyrrolysyl-tRNA Synthetase (PylRS) system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended PylRS variant for DiZPK incorporation?
A1: The most commonly used and validated PylRS variant for DiZPK incorporation is a mutant of the Methanosarcina barkeri (Mb) PylRS. This variant contains three key mutations: L274A, C313S, and Y349F.[1] These modifications to the active site accommodate the structure of DiZPK and facilitate its specific recognition and charging onto the cognate tRNAPyl.
Q2: What plasmids are required for DiZPK incorporation in E. coli and mammalian cells?
A2: For expression in E. coli, a plasmid co-expressing the DiZPK-specific MbPylRS mutant and its cognate tRNAPylCUA is required. An example is the pSupAR-MbPylRS(DiZPK) plasmid. For mammalian cells, a similar system is needed, typically delivered on a plasmid with a strong constitutive promoter like CMV. An example is the pCMV-MbPylRS(DiZPK) plasmid. These plasmids are often used in conjunction with a separate plasmid carrying the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
Q3: What is a typical starting concentration for DiZPK in cell culture?
A3: A common starting concentration for DiZPK in E. coli culture is 330 µM.[1] For mammalian cells, a concentration range of 0.25-0.5 mM is often used.[2] However, the optimal concentration can vary depending on the cell line, expression system, and the specific protein of interest. It is highly recommended to perform a titration experiment to determine the optimal DiZPK concentration for your specific experimental setup.
Q4: How stable is DiZPK in cell culture medium?
A4: While specific quantitative data on the long-term stability of DiZPK in various cell culture media is not extensively published, the diazirine moiety is known for its superb chemical stability prior to photolysis.[3] For optimal results, it is good practice to prepare fresh stock solutions of DiZPK and add it to the culture medium shortly before inducing protein expression.
Q5: Is DiZPK toxic to cells?
A5: Like many unnatural amino acids, high concentrations of DiZPK can exhibit cytotoxicity. The extent of toxicity can be cell line-dependent. It is advisable to perform a cell viability assay (e.g., MTT or AlamarBlue assay) to determine the optimal, non-toxic concentration range of DiZPK for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered during PylRS-mediated DiZPK incorporation experiments.
Issue 1: No or Weak Signal of the Full-Length Protein on Western Blot
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Amber Suppression | - Verify Plasmid Integrity: Sequence the PylRS and target protein plasmids to confirm the presence of the correct mutations and the amber codon. - Optimize DiZPK Concentration: Perform a titration of DiZPK concentration (e.g., 100 µM to 1 mM) to find the optimal level for incorporation without causing significant toxicity.[4] - Optimize PylRS/tRNA Ratio: In mammalian cells, varying the ratio of the PylRS/tRNA expression plasmid to the target protein plasmid can improve expression. A 1:1 ratio is a good starting point. |
| Low Protein Expression | - Optimize Induction Conditions: For inducible systems in E. coli, optimize the concentration of the inducer (e.g., arabinose, IPTG) and the induction temperature and duration. - Check Promoter Strength: Use a strong promoter for both the PylRS/tRNA and the target protein. |
| Protein Degradation | - Add Protease Inhibitors: Include a protease inhibitor cocktail in your lysis buffer. - Work Quickly and at Low Temperatures: Perform protein extraction and purification steps on ice or at 4°C to minimize protease activity. |
| Poor Antibody Recognition | - Use a Positive Control: Include a sample of the wild-type protein (without DiZPK) to ensure the primary antibody is working correctly. - Check Epitope Location: If using an epitope tag, ensure the amber codon is not disrupting the tag sequence. |
Issue 2: Presence of Unexpected Bands on Western Blot
Possible Causes & Solutions:
| Cause | Recommended Action |
| Truncated Protein Product | This is often due to the amber stop codon being recognized by release factors instead of the DiZPK-charged tRNAPyl. - Increase PylRS/tRNA Expression: Higher levels of the suppression machinery can outcompete the release factors. - Use a Release Factor 1 (RF1) Knockout/Knockdown Strain: In E. coli, using a strain with reduced RF1 activity can significantly decrease truncation. |
| Misincorporation of Natural Amino Acids | The DiZPK-specific PylRS mutant may have some low-level activity with natural amino acids. - Perform a "No DiZPK" Control: Express your protein in the absence of DiZPK. If a full-length product is still observed, it indicates misincorporation. - Mass Spectrometry Analysis: To confirm the fidelity of incorporation, analyze the purified protein by mass spectrometry to verify the presence of DiZPK at the target site. |
| Post-Translational Modifications | The protein may be undergoing modifications such as glycosylation or phosphorylation, leading to bands of higher molecular weight. - Consult Protein Databases: Check databases like UniProt for known modifications of your protein of interest. - Enzymatic Treatment: Treat your protein sample with enzymes like PNGase F (for N-linked glycosylation) or phosphatases to see if the band shifts. |
Experimental Protocols
Protocol 1: DiZPK Incorporation in E. coli
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Transformation: Co-transform chemically competent E. coli (e.g., DH10B) with the pSupAR-MbPylRS(DiZPK) plasmid and the plasmid containing your gene of interest with an amber codon.
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Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Induction: Dilute the overnight culture 1:100 into fresh LB medium with antibiotics. Grow at 37°C until the OD600 reaches 0.5-0.6.
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DiZPK Addition: Add DiZPK to a final concentration of 330 µM.
-
Protein Expression: After 30 minutes of incubation with DiZPK, induce protein expression (e.g., with 0.2% arabinose) and continue to culture for 12-16 hours at a reduced temperature (e.g., 18-30°C).
-
Harvest and Lysis: Harvest the cells by centrifugation and lyse them using your preferred method (e.g., sonication, chemical lysis).
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Analysis: Analyze the protein expression by SDS-PAGE and Western blotting.
Protocol 2: DiZPK Incorporation in Mammalian Cells (HEK293T)
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Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
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DiZPK Addition: One hour prior to transfection, add DiZPK to the cell culture medium to a final concentration of 0.25-0.5 mM.
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Transfection: Co-transfect the cells with the pCMV-MbPylRS(DiZPK) plasmid and the plasmid encoding your amber-mutated gene of interest using a suitable transfection reagent. A 1:1 plasmid ratio is a good starting point.
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Expression: Incubate the cells for 48-72 hours post-transfection to allow for protein expression.
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Harvest and Lysis: Harvest the cells, wash with PBS, and lyse using a buffer compatible with your downstream application (e.g., RIPA buffer for Western blotting).
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Analysis: Analyze the expression of the full-length, DiZPK-containing protein by Western blotting.
Data Presentation
Table 1: Example Titration of DiZPK Concentration for Optimal Incorporation
| DiZPK Concentration (µM) | Cell Viability (%) | Relative Full-Length Protein Yield (%) |
| 0 | 100 | 0 |
| 100 | 98 | 45 |
| 250 | 95 | 85 |
| 500 | 92 | 100 |
| 750 | 80 | 90 |
| 1000 | 65 | 75 |
Note: The data presented are illustrative examples. Actual results will vary depending on the experimental setup.
Visualizations
Caption: General experimental workflows for DiZPK incorporation in E. coli and mammalian cells.
Caption: A logical flowchart for troubleshooting common Western blot issues in DiZPK incorporation experiments.
References
- 1. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DiZPK Crosslinking Results with Mass Spectrometry: A Comparative Guide
In the rapidly evolving landscape of structural proteomics, the precise identification of protein-protein interactions (PPIs) is paramount for elucidating cellular signaling pathways and accelerating drug discovery. Photo-crosslinkers have emerged as powerful tools to capture transient and weak interactions in their native cellular environment. Among these, DiZPK, a genetically encodable, diazirine-containing photo-crosslinker, offers the ability to form covalent bonds with interacting partners upon UV activation. However, the critical step following any crosslinking experiment is the robust validation of the results, for which mass spectrometry (MS) stands as the gold standard.
This guide provides a comprehensive comparison of methodologies for validating DiZPK crosslinking results using mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to employ this powerful technique and confidently interpret their findings. We will delve into experimental protocols, present comparative data, and visualize key workflows to provide a practical framework for your research.
Comparing DiZPK with Other Crosslinking Chemistries
The choice of crosslinker is a critical decision that influences the scope and nature of the captured interactions. DiZPK, with its diazirine moiety, offers distinct advantages and disadvantages compared to other commonly used crosslinking chemistries.
Table 1: Comparison of Common Crosslinking Chemistries
| Feature | DiZPK (Diazirine) | Aryl Azide-based Crosslinkers | NHS-Ester Crosslinkers (e.g., DSS, BS3) |
| Activation | UV light (~355 nm) | UV light (260-365 nm) | Spontaneous reaction at physiological pH |
| Reactive Intermediate | Carbene | Nitrene | N/A |
| Target Residues | Broad reactivity with C-H, N-H, O-H, and S-H bonds | Inserts into C-H and N-H bonds | Primarily primary amines (Lysine residues and N-termini) |
| Reaction Control | High temporal control with UV activation | High temporal control with UV activation | Less temporal control, reaction starts upon mixing |
| Crosslinking Efficiency | Generally high due to the high reactivity of the carbene intermediate.[1] | Can be lower due to potential side reactions and rearrangements of the nitrene intermediate.[1] | High for accessible lysine residues |
| Specificity | Less specific, capturing a broader range of proximal residues.[1] | Moderately specific | Highly specific for primary amines |
| Ideal Applications | Capturing a wide range of interactions, including those not involving lysine residues; mapping interaction interfaces. | General protein-protein interaction studies. | Confirming suspected interactions involving lysine residues. |
| MS Data Complexity | Can be complex due to broad reactivity | Moderately complex | Relatively simple and well-characterized fragmentation |
Experimental Protocols for Validating DiZPK Crosslinking
A rigorous experimental workflow is essential for obtaining high-confidence validation of DiZPK crosslinking results. The following protocols outline the key steps from cell preparation to mass spectrometry analysis.
Protocol 1: Site-Specific Incorporation of DiZPK and Photo-Crosslinking in Mammalian Cells
This protocol is adapted from established methods for the genetic incorporation of unnatural amino acids.[2]
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Plasmid Preparation: Prepare plasmids encoding the protein of interest (POI) with an in-frame amber codon (TAG) at the desired crosslinking site, and a plasmid encoding the DiZPK-aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS).[2]
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS. Co-transfect the cells with the POI and synthetase/tRNA plasmids.
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DiZPK Incorporation: Supplement the cell culture medium with DiZPK at a final concentration of 100-500 µM.
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Photo-Crosslinking: After 24-48 hours of expression, wash the cells with PBS and irradiate with 365 nm UV light on ice for 15-30 minutes.
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Cell Lysis and Protein Purification: Lyse the cells and purify the crosslinked protein complexes, for example, using an affinity tag on the bait protein.
-
SDS-PAGE and Western Blot Analysis: Analyze the purified complexes by SDS-PAGE and Western blotting to confirm the presence of higher molecular weight crosslinked species.
Protocol 2: Quantitative Mass Spectrometry Workflow for Crosslink Identification
This protocol outlines a quantitative approach to identify and validate crosslinked peptides.
-
In-gel or In-solution Digestion: Excise the protein bands corresponding to the crosslinked complexes from the SDS-PAGE gel or perform in-solution digestion of the purified complexes. Reduce, alkylate, and digest the proteins with trypsin.
-
Enrichment of Crosslinked Peptides (Optional but Recommended): Enrich for crosslinked peptides using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer. Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Data Analysis: Use specialized software (e.g., MeroX, xiSEARCH, XlinkX) to identify the crosslinked peptides. The software should be configured to search for the specific mass modification corresponding to the DiZPK remnant on the crosslinked amino acids.
-
Quantitative Analysis (for comparative studies): For quantitative comparisons, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed. This allows for the direct comparison of crosslinking efficiencies under different conditions (e.g., with and without a specific stimulus).
Data Presentation and Interpretation
The output of a crosslinking mass spectrometry experiment is a list of identified crosslinked peptide pairs. This data needs to be carefully filtered and validated to minimize false positives.
Table 2: Example Quantitative Data from a DiZPK Crosslinking Experiment
| Bait Protein | Prey Protein | Crosslinked Residue (Bait) | Crosslinked Residue (Prey) | Number of Peptide-Spectrum Matches (PSMs) | Confidence Score | Fold Change (Stimulated/Unstimulated) |
| Kinase A | Substrate 1 | K123 (DiZPK) | Y45 | 15 | 0.98 | 3.2 |
| Kinase A | Scaffolding Protein B | K123 (DiZPK) | L189 | 8 | 0.95 | 1.1 |
| Kinase A | Phosphatase C | K123 (DiZPK) | D72 | 12 | 0.97 | 0.4 |
Data Interpretation:
-
Number of PSMs and Confidence Score: A higher number of PSMs and a high confidence score (typically provided by the analysis software) indicate a more reliable identification.
-
Fold Change: In quantitative experiments, the fold change indicates how the interaction is affected by a particular stimulus. A significant increase or decrease suggests a dynamic interaction.
-
False Discovery Rate (FDR): It is crucial to control the FDR, typically at 1-5%, to ensure the reliability of the identified crosslinks. This is often an output parameter of the analysis software.
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding the complex workflows and biological pathways investigated through crosslinking studies.
Caption: A streamlined workflow for identifying protein-protein interactions using DiZPK crosslinking followed by mass spectrometry validation.
Caption: A hypothetical signaling cascade where DiZPK crosslinking can map the interactions between key protein components.
Conclusion
Validating crosslinking results with mass spectrometry is a non-trivial but essential step in accurately mapping protein-protein interactions. DiZPK, with its photo-inducible and broad reactivity, provides a powerful tool for capturing a wide snapshot of the cellular interactome. By employing rigorous experimental protocols, quantitative mass spectrometry techniques, and specialized data analysis software, researchers can confidently identify and validate PPIs. The comparative data and workflows presented in this guide offer a framework for designing and interpreting DiZPK crosslinking experiments, ultimately contributing to a deeper understanding of complex biological systems.
References
A Head-to-Head Comparison of DiZPK and DiZSeK for Cleavable Crosslinking Strategies
In the realm of chemical biology and drug discovery, the precise identification of protein-protein interactions (PPIs) is paramount. Photo-crosslinking, a powerful technique to covalently capture these often transient interactions in their native cellular environment, has been significantly advanced by the development of genetically encoded unnatural amino acids. Among these, diazirine-containing photo-crosslinkers have gained prominence due to their high reactivity and ability to be activated by UV light. This guide provides a comprehensive comparison of two such popular crosslinkers, DiZPK (Diazirine-Photo-Lysine) and DiZSeK (Diazirine-Photo-Selenomethionine), with a focus on their application in cleavable crosslinking strategies for researchers, scientists, and drug development professionals.
Executive Summary
DiZPK and DiZSeK are both potent tools for mapping PPIs. The fundamental difference lies in their cleavability. DiZPK forms a stable, non-cleavable crosslink, which can complicate downstream mass spectrometry analysis due to the complex nature of the crosslinked peptide fragments. In contrast, DiZSeK incorporates a selenium atom, rendering the crosslinker cleavable under mild oxidative conditions. This cleavage simplifies the identification of interacting peptides by mass spectrometry, significantly reducing background and improving the confidence of PPI identification. While both exhibit similar photo-crosslinking efficiencies, the choice between them hinges on the specific experimental requirements, particularly the need for facile identification of crosslinked partners.
Performance Comparison
While direct, side-by-side quantitative comparisons of DiZPK and DiZSeK are limited in published literature, the available data and the inherent chemical properties of these crosslinkers allow for a thorough comparative analysis.
| Feature | DiZPK | DiZSeK | References |
| Crosslinking Chemistry | Diazirine-based, forms a covalent bond upon UV activation. | Diazirine-based, forms a covalent bond upon UV activation. | [1][2] |
| Cleavability | Non-cleavable. | Cleavable under mild oxidative conditions (e.g., H₂O₂). | [3][4] |
| Photo-crosslinking Efficiency | High, reported to be similar to DiZSeK. | High, reported to be similar to DiZPK. | [1] |
| Activation Wavelength | ~365 nm UV light. | ~365 nm UV light. | |
| Stability | Diazirine group is stable under normal cell culture conditions and in the dark. | Diazirine group is stable; the selenide bond is stable until subjected to oxidative cleavage. | |
| Mass Spectrometry Analysis | Complex spectra of crosslinked peptides can be challenging to interpret. | Cleavage simplifies spectra, allowing for easier identification of individual peptides. | |
| Applications | Mapping PPIs, structural biology. | Mapping PPIs with enhanced confidence, identifying interaction interfaces. |
Reaction Mechanisms and Workflows
The general mechanism for both DiZPK and DiZSeK involves the photoactivation of the diazirine moiety by UV light, which generates a highly reactive carbene intermediate. This carbene then rapidly and non-selectively inserts into nearby C-H, O-H, N-H, or S-H bonds of an interacting protein, forming a stable covalent crosslink.
DiZPK and DiZSeK Photo-Crosslinking Mechanism
Caption: General photo-crosslinking mechanism for DiZPK and DiZSeK.
The key divergence in their application comes after the crosslinking step, during sample preparation for mass spectrometry.
Comparative Experimental Workflow: DiZPK vs. DiZSeK
Caption: Comparative workflow for DiZPK and DiZSeK in a crosslinking experiment.
Experimental Protocols
Below are detailed, generalized protocols for performing crosslinking experiments with DiZPK and DiZSeK. These should be optimized for specific experimental systems.
Protocol 1: In Vivo Photo-Crosslinking with DiZPK in Mammalian Cells
Materials:
-
Mammalian cells of interest
-
Expression plasmid for the protein of interest (POI) with an amber (TAG) codon at the desired crosslinking site
-
Plasmid for the DiZPK-specific aminoacyl-tRNA synthetase/tRNA pair
-
DiZPK hydrochloride
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
Affinity purification reagents (e.g., antibody-conjugated beads)
-
SDS-PAGE reagents
Procedure:
-
Cell Culture and Transfection: Co-transfect mammalian cells with the POI expression plasmid and the DiZPK-tRNA synthetase/tRNA plasmid.
-
Incorporation of DiZPK: Supplement the cell culture medium with DiZPK (typically 100-500 µM) and incubate for 24-48 hours to allow for incorporation into the POI.
-
Photo-crosslinking:
-
Wash the cells with cold PBS.
-
Expose the cells to 365 nm UV light on ice for 15-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis and Protein Complex Purification:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Perform affinity purification to isolate the POI and its crosslinked partners.
-
-
Analysis:
-
Elute the protein complexes from the affinity resin.
-
Analyze the crosslinked complexes by SDS-PAGE and Western blotting.
-
For identification of interaction partners, perform in-gel or in-solution digestion of the protein bands followed by LC-MS/MS analysis.
-
Protocol 2: In Vivo Photo-Crosslinking and Cleavage with DiZSeK
Materials:
-
Same as Protocol 1, with DiZSeK instead of DiZPK.
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Quenching solution (e.g., sodium azide)
Procedure:
-
Cell Culture, Transfection, and Incorporation: Follow steps 1 and 2 from Protocol 1, using DiZSeK instead of DiZPK.
-
Photo-crosslinking: Follow step 3 from Protocol 1.
-
Cell Lysis and Protein Complex Purification: Follow step 4 from Protocol 1.
-
Oxidative Cleavage:
-
After affinity purification and washing, resuspend the beads in a suitable buffer.
-
Add H₂O₂ to a final concentration of 10-100 mM and incubate at room temperature for 30-60 minutes to cleave the crosslinker. The optimal concentration and incubation time should be determined empirically.
-
Quench the reaction with a suitable quenching agent.
-
-
Analysis:
-
Collect the supernatant containing the released prey proteins. The bait protein will remain attached to the affinity resin.
-
Analyze the released proteins by SDS-PAGE and/or proceed with proteolytic digestion and LC-MS/MS for identification.
-
Conclusion
Both DiZPK and DiZSeK are invaluable tools for the study of protein-protein interactions. DiZPK is a robust, non-cleavable crosslinker suitable for confirming known interactions and for structural studies where the complexity of the crosslinked product is manageable. DiZSeK, with its cleavable selenide linker, offers a significant advantage for discovery-based proteomics, enabling more confident and high-throughput identification of novel interaction partners by simplifying mass spectrometry data analysis. The choice between these two powerful reagents will ultimately be guided by the specific goals of the research project. For researchers embarking on large-scale interactome mapping or seeking to identify transient or weak interactions with high confidence, the cleavable nature of DiZSeK presents a clear advantage.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Advantage of Proximity: A Comparative Guide to DiZPK's Short Linker in Protein Crosslinking
For researchers, scientists, and drug development professionals navigating the intricate web of protein-protein interactions (PPIs), the choice of crosslinking chemistry is paramount. This guide provides an objective comparison of the genetically incorporated photo-crosslinker, DiZPK, focusing on the distinct advantages conferred by its short linker. We present a data-driven analysis of its performance against other widely used crosslinking reagents, offering detailed experimental protocols to support your research endeavors.
At the heart of understanding cellular function lies the ability to capture and identify protein interactions, many of which are transient and context-dependent. Chemical crosslinkers serve as molecular rulers, covalently linking interacting proteins and providing invaluable insights into their proximity and organization. DiZPK (Nε-(3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-lysine)) has emerged as a powerful tool in this field. As a genetically encoded unnatural amino acid, it can be incorporated with site-specific precision into a protein of interest within a living cell. Its key feature is a compact diazirine-based photo-activatable group, which, upon UV irradiation, generates a highly reactive carbene that indiscriminately forms covalent bonds with any nearby amino acid residue. This "zero-length" or very short-range reactivity is a defining characteristic that sets it apart from many traditional crosslinkers.
At a Glance: DiZPK vs. Alternative Crosslinkers
The selection of a crosslinking strategy hinges on a balance of factors including specificity, efficiency, the desired interaction range, and the biological context. Here, we compare DiZPK with two other major classes of crosslinkers: N-hydroxysuccinimide (NHS) ester-based crosslinkers and benzophenone-based photo-crosslinkers.
| Feature | DiZPK | NHS-Ester Crosslinkers (e.g., DSS, BS3) | Benzophenone-Based Crosslinkers |
| Activation | UV Light (350-370 nm) | Spontaneous reaction at physiological pH | UV Light (350-365 nm) |
| Reactive Group | Diazirine | N-hydroxysuccinimide ester | Benzophenone |
| Reactive Intermediate | Carbene | - | Diradical |
| Target Residues | Inserts into any C-H, N-H, O-H, or S-H bond in close proximity | Primarily primary amines (Lysine residues and N-termini) | Abstracts hydrogen from C-H bonds |
| Spacer Arm Length | Very short (estimated < 5 Å) | Variable (e.g., DSS: 11.4 Å, DSG: 7.7 Å) | Typically part of a larger linker structure |
| Reaction Control | High temporal and spatial control via UV light and genetic incorporation | Less temporal control; reaction starts upon mixing | High temporal control via UV light |
| In Vivo Application | Ideal for in vivo studies due to genetic incorporation and bioorthogonality | Can be challenging due to reactivity with numerous biomolecules | Can be used in vivo, but bulkiness may perturb interactions |
The Short Linker Advantage: Capturing Direct and Transient Interactions
The defining feature of DiZPK is its minimal spacer arm. While a precise length in angstroms is not commonly cited due to its integration into the lysine side chain and the nature of the carbene insertion, it is considered a "zero-length" or very short-range crosslinker. This provides several key advantages:
-
High Specificity for Direct Interactions: With a very short reach, DiZPK is more likely to capture proteins that are in direct physical contact. Longer crosslinkers can link proteins that are merely in the same vicinity, leading to a higher potential for identifying indirect or non-functional interactions.
-
Minimizing Perturbation: The small size of the diazirine moiety, especially when incorporated as an amino acid analog, is less likely to disrupt the native conformation of the protein or the interaction interface being studied compared to bulkier crosslinkers.
-
Trapping Transient Interactions: The combination of rapid photo-activation and a short reaction radius makes DiZPK exceptionally well-suited for trapping fleeting or weak interactions that are often crucial in dynamic cellular processes like signal transduction.
Performance Comparison: DiZPK in Action
While direct quantitative comparisons of crosslinking efficiency can be system-dependent, studies have highlighted the distinct performance characteristics of diazirine-based crosslinkers like DiZPK.
| Parameter | DiZPK (Diazirine-based) | NHS-Ester Crosslinkers | Benzophenone-Based Crosslinkers |
| Crosslinking Yield | Generally provides high crosslinking yields due to the high reactivity and short lifetime of the carbene intermediate, which minimizes quenching by solvent molecules.[1] | Efficiency can be high but is dependent on the accessibility of lysine residues at the interaction interface.[2][3] | Can have lower yields compared to diazirines due to the longer lifetime of the reactive triplet state, which can be quenched. However, the reversibility of excitation can allow for repeated attempts at crosslinking.[4] |
| Specificity | Non-specific insertion into any proximal C-H, N-H, O-H, or S-H bond provides a comprehensive snapshot of the immediate molecular environment. | Specific for primary amines (lysine, N-terminus), which can be an advantage for simplifying analysis but may miss interactions not involving these residues.[2] | Non-specific C-H bond insertion, offering broad coverage of the interaction interface. |
| Background/Autofluorescence | Diazirine chemistry generally results in lower background fluorescence compared to the aromatic structure of benzophenone, which can be advantageous in fluorescence-based detection methods. | NHS-ester crosslinking itself does not typically introduce fluorescent moieties, but subsequent detection methods might. | The aromatic nature of benzophenone can contribute to increased autofluorescence and non-specific hydrophobic interactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable crosslinking experiments. Below are generalized protocols for in vivo crosslinking using DiZPK and comparative protocols for in vitro crosslinking with NHS-ester and benzophenone-based reagents.
Protocol 1: In Vivo Photo-Crosslinking with DiZPK in Mammalian Cells
This protocol outlines the key steps for site-specific incorporation of DiZPK into a protein of interest (POI) in mammalian cells, followed by photo-crosslinking and analysis.
1. Genetic Incorporation of DiZPK:
- Transfect mammalian cells with plasmids encoding the DiZPK-specific aminoacyl-tRNA synthetase/tRNA pair and the POI containing an amber stop codon (TAG) at the desired incorporation site.
- Culture the cells in a medium supplemented with DiZPK (typically 100-500 µM).
2. In Vivo Crosslinking:
- After allowing for protein expression (typically 24-48 hours), wash the cells with PBS.
- Expose the cells to UV light at 365 nm for 5-15 minutes on ice. The optimal irradiation time should be determined empirically.
3. Cell Lysis and Protein Complex Enrichment:
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- If the POI is tagged (e.g., with a His- or FLAG-tag), perform affinity purification to enrich for the crosslinked complexes.
4. Analysis by SDS-PAGE and Western Blotting:
- Separate the protein complexes by SDS-PAGE.
- Perform a Western blot using an antibody against the POI to visualize the crosslinked products, which will appear as higher molecular weight bands.
5. Identification of Interacting Proteins by Mass Spectrometry:
- Excise the high molecular weight bands corresponding to the crosslinked complexes from a Coomassie-stained gel.
- Perform in-gel digestion with trypsin.
- Analyze the resulting peptides by LC-MS/MS.
- Use specialized crosslink identification software (e.g., pLink, MeroX, Kojak) to identify the crosslinked peptides and the interacting proteins.
Protocol 2: In Vitro Crosslinking with DSS (NHS-Ester Crosslinker)
1. Protein Preparation:
- Prepare the purified protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7-9.
2. Crosslinker Preparation:
- Immediately before use, dissolve DSS in an organic solvent like DMSO to create a stock solution.
3. Crosslinking Reaction:
- Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically a 20- to 50-fold molar excess of crosslinker to protein).
- Incubate the reaction for 30-60 minutes at room temperature.
4. Quenching the Reaction:
- Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted DSS.
- Incubate for 15 minutes at room temperature.
5. Analysis:
- Analyze the reaction products by SDS-PAGE, Western blotting, and/or mass spectrometry as described for DiZPK.
Protocol 3: In Vitro Photo-Crosslinking with a Benzophenone-Based Crosslinker
1. Protein and Crosslinker Preparation:
- Prepare the purified protein(s) in a suitable buffer.
- Prepare a stock solution of the benzophenone crosslinker in an appropriate solvent.
2. Reaction Incubation:
- Add the benzophenone crosslinker to the protein solution and incubate to allow for binding to the target protein (if it's a heterobifunctional crosslinker with a thermally reactive group) or for equilibration.
3. UV Irradiation:
- Expose the sample to UV light at 350-365 nm for 15-30 minutes on ice.
4. Analysis:
- Analyze the crosslinked products by SDS-PAGE, Western blotting, and/or mass spectrometry.
Visualizing the Workflow and Biological Application
Experimental Workflow for DiZPK-based Crosslinking and Mass Spectrometry Analysis
Caption: Workflow for identifying protein-protein interactions using DiZPK.
Application in Mapping Chaperone-Substrate Interactions
DiZPK has been instrumental in elucidating the dynamic interactions between chaperones and their substrates, which are often transient and difficult to capture with traditional methods. For example, DiZPK has been used to map the interaction interface of the acid stress chaperone HdeA with its client proteins in E. coli. By incorporating DiZPK at specific sites within HdeA, researchers can identify the precise regions of client proteins that are in close proximity to HdeA during the stress response.
Caption: Capturing chaperone-client interactions with DiZPK.
Conclusion
DiZPK, with its genetically encodable nature and short-range photo-crosslinking capabilities, offers a distinct advantage for the precise mapping of direct and transient protein-protein interactions in their native cellular environment. Its minimal linker arm reduces the likelihood of capturing non-specific interactions and minimizes potential structural perturbations. While the choice of crosslinker will always depend on the specific biological question, the data and protocols presented in this guide demonstrate that DiZPK is an invaluable tool for researchers seeking high-resolution insights into the dynamic landscape of the cellular interactome.
References
A Head-to-Head Comparison: DiZPK Hydrochloride vs. Formaldehyde-Based Crosslinking for In Vivo Interaction Studies
For researchers, scientists, and drug development professionals navigating the complexities of cellular interactions, the choice of crosslinking chemistry is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two prominent in vivo crosslinking agents: the genetically incorporated photo-crosslinker DiZPK hydrochloride and the widely used chemical crosslinker, formaldehyde.
This comparison delves into their respective mechanisms of action, experimental workflows, and performance characteristics, supported by available experimental data. We aim to equip researchers with the necessary information to select the most appropriate crosslinking strategy for their specific research goals, be it capturing transient protein-protein interactions with high precision or mapping global protein-DNA interactions.
At a Glance: Key Differences
| Feature | This compound | Formaldehyde |
| Mechanism | Photo-activated diazirine creates a reactive carbene for covalent bond formation. | Forms methylene bridges between primary amines and other nucleophiles. |
| Specificity | Site-specific incorporation allows for precise targeting of interactions. | Reacts with multiple nucleophilic residues, leading to broader, less specific crosslinking. |
| Control | High temporal and spatial control through UV light activation. | Less temporal control; reaction starts upon addition and is stopped by quenching. |
| Reversibility | Crosslinks are generally considered irreversible. | Reversible by heat and changes in pH. |
| Experimental Complexity | Requires genetic modification to incorporate the unnatural amino acid. | A simpler procedure that can be directly applied to cells or tissues. |
| Primary Application | Mapping direct and transient protein-protein interactions with high resolution. | Chromatin immunoprecipitation (ChIP), protein-protein interaction studies, and tissue fixation. |
Mechanism of Action
This compound: Precision through Light
DiZPK (Nε-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine) hydrochloride is a synthetic analog of the amino acid lysine.[1][2] Its utility as a crosslinker lies in the diazirine ring, a photo-activatable moiety.[3] When exposed to UV light (typically around 365 nm), the diazirine ring loses nitrogen gas to generate a highly reactive and short-lived carbene intermediate. This carbene can then rapidly and non-specifically insert into nearby C-H, O-H, or N-H bonds, forming a stable covalent crosslink with interacting molecules.[3]
A key advantage of DiZPK is its site-specific incorporation into a protein of interest through genetic code expansion.[4] This allows researchers to position the photo-crosslinker at a specific location within a protein, enabling the precise mapping of interaction interfaces.
Formaldehyde: A Classic, Broad-Spectrum Approach
Formaldehyde is a small, highly reactive molecule that readily permeates cell membranes, making it an effective in vivo crosslinking agent. Its primary mode of action involves the formation of a Schiff base with primary amines, such as the ε-amino group of lysine residues. This intermediate can then react with another nearby nucleophile, including another amine, a sulfhydryl group (cysteine), or a hydroxyl group (tyrosine), to form a stable methylene bridge (-CH2-).
Recent mass spectrometry studies have suggested a revised mechanism where the crosslinking of structured proteins predominantly involves a reaction that incorporates two carbon atoms, resulting in a 24 Dalton mass addition rather than the previously assumed 12 Da. This reaction is also noted to have a high cleavage efficiency under MS/MS fragmentation.
Due to its broad reactivity, formaldehyde crosslinking is not specific to particular amino acid residues, leading to a network of crosslinks between proteins and between proteins and nucleic acids. This property is advantageous for applications like Chromatin Immunoprecipitation (ChIP), where the goal is to capture all proteins in the vicinity of DNA. However, this lack of specificity can be a drawback when trying to identify direct protein-protein interactions, as it can capture both direct and indirect interactors.
Performance Comparison: A Data-Driven Analysis
Direct quantitative comparisons of this compound and formaldehyde in the same experimental system are scarce in the literature. However, by examining data from independent studies, we can construct a comparative overview of their performance.
Crosslinking Efficiency
-
This compound: The efficiency of DiZPK crosslinking is influenced by factors such as the site of incorporation, the proximity and orientation of the interacting partner, and the duration and intensity of UV exposure. While specific quantitative yields are not widely reported, studies have demonstrated successful and efficient capture of known protein-protein interactions. For example, one study showed that DiZPK incorporated into the E. coli acid stress chaperone HdeA exhibited similar photo-affinity capturing efficiency of client proteins as a related photocrosslinker, DiZHSeC.
-
Formaldehyde: The efficiency of formaldehyde crosslinking is dose- and time-dependent. A study optimizing formaldehyde concentration for the analysis of integrin β1 interactions showed that the amount of crosslinked complex increased with higher formaldehyde concentrations, from 0.4% to 1.2%, after which the amount of detectable complex plateaued. However, higher concentrations of formaldehyde can also lead to the formation of large, insoluble protein aggregates and loss of protein from the soluble fraction.
| Formaldehyde Concentration | Relative Amount of Crosslinked Complex (%) | Relative Total Protein in Lysate (%) |
| 0% | 0 | 100 |
| 0.4% | ~20 | ~95 |
| 0.8% | ~75 | ~85 |
| 1.2% | ~95 | ~75 |
| 1.6% | ~100 | ~70 |
| 2.0% | ~100 | ~65 |
| Data summarized from a study on integrin β1 crosslinking. The amount of crosslinked complex at 2% formaldehyde was set to 100%. |
Reversibility
-
This compound: The covalent bonds formed by the carbene intermediate of DiZPK are generally considered stable and irreversible under standard biochemical conditions. This ensures the stability of the crosslinked complex throughout purification and analysis.
-
Formaldehyde: A key feature of formaldehyde crosslinking is its reversibility. The methylene bridges can be broken by heating, typically at 65°C or higher, often in the presence of a denaturant like SDS. The half-life of formaldehyde-induced protein-DNA crosslinks has been shown to be temperature-dependent, varying from 179 hours at 4°C to 11.3 hours at 47°C. This reversibility is crucial for downstream applications like ChIP-seq, where the DNA needs to be released from the crosslinked proteins for sequencing.
| Temperature (°C) | Half-life of Crosslink Reversal (hours) |
| 4 | 179 |
| 23 | 49.5 |
| 37 | 20.9 |
| 47 | 11.3 |
| Data from a study on the reversal of formaldehyde crosslinks in yeast cell lysate. |
Specificity and Off-Target Effects
-
This compound: The high specificity of DiZPK is a major advantage. By incorporating it at a specific site, researchers can be more confident that the captured interactions are occurring at or near that location. This minimizes the capture of indirect or non-specific interactions.
-
Formaldehyde: Formaldehyde's broad reactivity can lead to a higher incidence of off-target effects and the capture of indirect interactions. It can crosslink proteins within a complex, as well as proteins that are merely in close proximity within the crowded cellular environment. This can complicate the interpretation of results, particularly in studies aimed at identifying direct binding partners. Furthermore, excessive formaldehyde treatment can lead to extensive protein aggregation and can mask antibody epitopes, hindering immunoprecipitation.
Experimental Protocols and Workflows
The experimental workflows for this compound and formaldehyde crosslinking differ significantly, primarily due to the genetic engineering requirement for DiZPK.
This compound Experimental Workflow
The use of DiZPK requires a system for genetic code expansion, which involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG) and incorporates DiZPK at that site in the target protein.
Formaldehyde Crosslinking Experimental Workflow
The workflow for formaldehyde crosslinking is more direct and does not require genetic modification of the target cells.
Detailed Experimental Protocols
This compound Crosslinking Protocol (General Outline for Mammalian Cells)
-
Plasmid Preparation: Prepare two plasmids: one encoding the orthogonal DiZPK-aminoacyl-tRNA synthetase and its corresponding tRNA, and another encoding the protein of interest with an in-frame amber (TAG) codon at the desired crosslinking site.
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T) to the desired confluency and co-transfect with the two plasmids.
-
DiZPK Incorporation: Supplement the cell culture medium with this compound to a final concentration of typically 100-500 µM.
-
Protein Expression: Allow the cells to express the DiZPK-containing protein for 24-48 hours.
-
UV Crosslinking: Wash the cells with PBS and irradiate with UV light (365 nm) on ice for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Affinity Purification: Purify the crosslinked complexes using an affinity tag on the protein of interest.
-
Analysis: Analyze the purified complexes by SDS-PAGE and Western blotting, or identify the interacting partners by mass spectrometry.
Formaldehyde Crosslinking Protocol for ChIP (General Outline)
-
Cell Culture: Grow cells to the desired density.
-
Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 0.75-1%. Incubate for 10 minutes at room temperature with gentle swirling.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Cell Harvesting and Lysis: Harvest the cells, wash with cold PBS, and lyse to release the nuclei.
-
Chromatin Shearing: Shear the chromatin by sonication or enzymatic digestion to obtain fragments of a desired size range (typically 200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Crosslink Reversal: Elute the immune complexes from the beads and reverse the crosslinks by heating at 65°C overnight.
-
DNA Purification: Purify the DNA for downstream analysis such as qPCR or high-throughput sequencing.
Conclusion: Choosing the Right Tool for the Job
Both this compound and formaldehyde are powerful tools for studying in vivo molecular interactions, but they are not interchangeable. The choice between them should be guided by the specific biological question being addressed.
Choose this compound when:
-
The goal is to identify direct and transient protein-protein interactions with high specificity.
-
Mapping the interface of a protein-protein interaction is desired.
-
Precise temporal control over the crosslinking reaction is necessary.
Choose formaldehyde when:
-
The objective is to capture a broad snapshot of protein-DNA or protein-protein interactions, such as in ChIP-seq.
-
A simpler, more direct crosslinking procedure is preferred, without the need for genetic engineering.
-
Reversibility of the crosslinks is essential for downstream applications.
By carefully considering the strengths and limitations of each approach, researchers can design more effective experiments and generate more reliable and interpretable data, ultimately advancing our understanding of the intricate molecular networks that govern cellular life.
References
- 1. [PDF] Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 | Semantic Scholar [semanticscholar.org]
- 2. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein-Protein Interactions Identified by DiZPK: A Comparative Guide
For researchers, scientists, and drug development professionals, identifying protein-protein interactions (PPIs) is a critical step in understanding cellular processes and developing novel therapeutics. The genetically encoded photocrosslinker, DiZPK, has emerged as a powerful tool for capturing direct PPIs in living cells, including transient and weak interactions that are often missed by other methods.[1][2] DiZPK is an unnatural amino acid that can be site-specifically incorporated into a protein of interest.[2] Upon exposure to UV light, a reactive carbene is generated, which covalently crosslinks the "bait" protein to its interacting "prey" partners.[2]
However, as with any high-throughput screening technique, findings from DiZPK-based studies require rigorous validation to minimize false positives and confirm the biological relevance of the identified interactions.[3] This guide provides a comparative overview of established biophysical and biochemical methods for validating PPIs discovered through DiZPK, complete with experimental protocols and a qualitative comparison of their strengths and weaknesses.
Methods for Validation of DiZPK-Identified Interactions
Several orthogonal methods can be employed to validate putative PPIs. The choice of method often depends on the nature of the interacting proteins, the desired level of detail (e.g., qualitative vs. quantitative), and available resources. The most commonly used techniques include Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) assays, and Surface Plasmon Resonance (SPR).
Method Comparison
| Feature | DiZPK (Screening Method) | Co-immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Principle | In vivo photocrosslinking | Antibody-based pulldown of protein complexes from cell lysates | Reconstitution of a transcription factor in yeast upon protein interaction | Real-time measurement of binding events on a sensor chip |
| Interaction Environment | Native cellular environment | Near-native (in cell lysate) | Non-native (yeast nucleus) | In vitro (purified proteins) |
| Detection | Mass Spectrometry | Western Blot or Mass Spectrometry | Reporter gene expression | Change in refractive index |
| Nature of Interaction | Direct and proximal | Direct and indirect | Primarily binary | Direct |
| Affinity Range | Captures both transient and stable interactions | Favors stable interactions | Detects a wide range of affinities | Quantifies a wide range of affinities (mM to pM) |
| Throughput | High | Low to medium | High | Low to medium |
| Data Output | Identification of interacting partners | Qualitative or semi-quantitative (Western Blot), Identification (Mass Spec) | Qualitative (interaction/no interaction) | Quantitative (kinetics, affinity) |
| Strengths | Captures interactions in a native context; identifies transient interactions. | Validates interactions in a cellular context; relatively simple to perform. | High-throughput; suitable for large-scale screening. | Provides quantitative kinetic and affinity data; label-free. |
| Weaknesses | Can have false positives; requires specialized reagents and expertise. | Potential for non-specific binding; may miss transient interactions. | High rate of false positives/negatives; interactions occur in a non-native environment. | Requires purified proteins; may not reflect in vivo conditions. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the context of these interactions, the following diagrams illustrate a generic DiZPK workflow and a hypothetical signaling pathway where a DiZPK-identified interaction plays a role.
Figure 1. General workflow for identifying protein-protein interactions using DiZPK.
Figure 2. Hypothetical signaling pathway with a DiZPK-identified interaction.
Detailed Experimental Protocols
Co-immunoprecipitation (Co-IP)
Co-IP is a widely used technique to validate PPIs in the context of the cell lysate, thus preserving some of the native cellular environment.
Protocol:
-
Cell Lysis:
-
Culture cells expressing the bait and prey proteins to approximately 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. This step is critical to maintain protein-protein interactions.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads.
-
Centrifuge to pellet the beads and discard them, keeping the supernatant.
-
-
Immunoprecipitation:
-
Add the antibody specific to the "bait" protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific to the "prey" protein. A band corresponding to the prey protein confirms the interaction.
-
Yeast Two-Hybrid (Y2H)
The Y2H system is a genetic method used to discover and confirm binary protein interactions in the nucleus of yeast.
Protocol:
-
Vector Construction:
-
Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (BD), such as GAL4-BD.
-
Clone the cDNA of the "prey" protein into a vector containing a transcriptional activation domain (AD), such as GAL4-AD.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.
-
Plate the transformed yeast on selection media that lacks specific nutrients (e.g., tryptophan and leucine) to select for yeast that have taken up both plasmids.
-
-
Interaction Screening:
-
Plate the yeast on a more stringent selection medium (e.g., lacking histidine and adenine) to test for the activation of reporter genes.
-
Growth on this medium indicates a physical interaction between the bait and prey proteins, which reconstitutes the transcription factor and drives reporter gene expression.
-
-
Confirmation (Optional):
-
Perform a β-galactosidase assay for an additional colorimetric confirmation of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time quantitative data on the kinetics and affinity of PPIs.
Protocol:
-
Protein Preparation:
-
Express and purify the "ligand" (typically the bait protein) and the "analyte" (the prey protein). High purity is essential for accurate results.
-
-
Ligand Immobilization:
-
Immobilize the purified ligand onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Binding:
-
Inject a series of concentrations of the purified analyte over the sensor chip surface.
-
A running buffer is continuously flowed over the chip to establish a stable baseline.
-
-
Data Acquisition:
-
The SPR instrument measures the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass accumulating on the surface and is recorded in real-time as a sensorgram.
-
-
Data Analysis:
-
The sensorgram shows the association of the analyte during the injection and its dissociation when the injection is replaced by running buffer.
-
By fitting the binding data to various models, key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. A lower KD value indicates a stronger binding affinity.
-
By employing these well-established validation techniques, researchers can build a stronger case for the biological significance of the protein-protein interactions initially discovered using the innovative DiZPK photocrosslinking method. Each validation method offers unique advantages and, when used in combination, they provide a comprehensive picture of the interaction, from its occurrence in a cellular context to its specific binding kinetics.
References
Interpreting Mass Spectrometry Data from DiZPK Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genetically encoded photo-crosslinker, diazirine-pyrrolysine (DiZPK), has emerged as a powerful tool for capturing protein-protein interactions (PPIs) in their native cellular environment. When coupled with mass spectrometry (MS), DiZPK enables the identification of both stable and transient interactions, providing invaluable insights into cellular signaling pathways and protein function. This guide offers a comprehensive comparison of DiZPK's performance, detailed experimental protocols for its use with mass spectrometry, and visual workflows to aid in experimental design and data interpretation.
Performance Comparison of Photocrosslinkers
Choosing the appropriate photocrosslinker is critical for the success of a protein interaction study. While numerous photocrosslinkers are available, DiZPK and its derivatives offer distinct advantages. Below is a comparison of DiZPK with its cleavable analog, DiZHSeC, based on experimental data. This comparison focuses on amber suppression efficiency and photocrosslinking efficiency, two key parameters for successful incorporation and interaction capture.
| Feature | DiZPK | DiZHSeC | Alternative Photocrosslinkers (e.g., SADP, Sulfo-SDA) |
| Incorporation Method | Genetic code expansion (Amber suppression) | Genetic code expansion (Amber suppression) | Chemical conjugation to primary amines (e.g., Lysine) |
| Specificity | Site-specific incorporation | Site-specific incorporation | Less specific, targets available primary amines |
| Cleavability | Non-cleavable | Cleavable (oxidative) | Varies (e.g., SADP is cleavable, Sulfo-SDA is not) |
| Amber Suppression Efficiency | Similar to DiZHSeC[1] | Similar to DiZPK[1] | Not Applicable |
| Photocrosslinking Efficiency | Similar to DiZHSeC for model proteins[1] | Similar to DiZPK for model proteins[1] | Dependent on protein and reaction conditions |
| Data Analysis Complexity | Simpler for identification of crosslinked peptides | Can simplify data analysis by separating bait and prey | Can be complex due to heterogeneity of crosslinked species |
Experimental Protocols
A meticulously executed experimental protocol is paramount for obtaining high-quality mass spectrometry data from DiZPK crosslinking experiments. The following is a detailed methodology, synthesized from established cross-linking mass spectrometry protocols, for a typical DiZPK experiment.
Site-Specific Incorporation of DiZPK
-
Plasmid Construction: Generate a plasmid encoding the protein of interest (the "bait") with an amber stop codon (TAG) at the desired amino acid position for DiZPK incorporation. The plasmid should also contain a gene for the mutant pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair that specifically recognizes DiZPK.
-
Cell Culture and Expression: Transform the expression plasmid into a suitable bacterial or mammalian cell line. Culture the cells in a medium supplemented with DiZPK. Induce protein expression according to the specific expression system used.
-
Verification of Incorporation: Confirm the successful incorporation of DiZPK into the bait protein by Western blot analysis, looking for the full-length protein, and by mass spectrometry to confirm the mass shift.[1]
In Vivo Photocrosslinking
-
Cell Harvesting and Preparation: Harvest the cells expressing the DiZPK-containing bait protein. Wash the cells with an appropriate buffer (e.g., PBS) to remove any remaining media components.
-
UV Irradiation: Resuspend the cells in a suitable buffer and irradiate with UV light (typically 365 nm) to activate the diazirine group on DiZPK and induce crosslinking to interacting "prey" proteins. The duration and intensity of UV exposure should be optimized for each experimental system.
Enrichment of Crosslinked Complexes
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions and solubilize the crosslinked complexes.
-
Affinity Purification: If the bait protein is tagged (e.g., with a His-tag or FLAG-tag), use affinity purification to enrich the crosslinked bait-prey complexes. This step is crucial for reducing sample complexity and increasing the chances of identifying low-abundance interactors.
Sample Preparation for Mass Spectrometry
-
SDS-PAGE Separation: Separate the enriched protein complexes by SDS-PAGE. This allows for the visualization of the crosslinked products and their separation from non-crosslinked proteins.
-
In-Gel Digestion: Excise the gel bands corresponding to the crosslinked complexes.
-
Destaining: Wash the gel pieces with a solution of ammonium bicarbonate and acetonitrile to remove the Coomassie stain.
-
Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent them from reforming.
-
Enzymatic Digestion: Digest the proteins within the gel pieces with a protease, most commonly trypsin.
-
-
Peptide Extraction: Extract the digested peptides from the gel pieces using a series of washes with acetonitrile and formic acid.
-
Desalting: Desalt the extracted peptides using a C18 StageTip or a similar reversed-phase chromatography method to remove any remaining salts or detergents that could interfere with mass spectrometry analysis.
Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reversed-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Acquisition: Acquire the data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the most abundant precursor ions are selected for fragmentation, while in DIA, all precursor ions within a specified mass range are fragmented.
Data Analysis
-
Database Searching: Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer, or specialized crosslinking software like MeroX or pLink) to search the acquired MS/MS spectra against a protein database.
-
Identification of Crosslinked Peptides: The software will identify the crosslinked peptides by looking for pairs of peptides that are covalently linked by the DiZPK remnant. This involves searching for specific mass modifications on the amino acids.
-
Protein Identification and Quantification: Identify the proteins from which the crosslinked peptides originated. For quantitative analyses, techniques like label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be employed to compare the abundance of identified interactions across different experimental conditions.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and signaling pathways involved in DiZPK experiments. The following diagrams were generated using the Graphviz DOT language to illustrate key processes.
Caption: Experimental workflow for DiZPK-based protein interaction analysis.
Caption: Mapping a signaling pathway using DiZPK to identify direct and indirect interactions.
Caption: Hypothetical DiZPK crosslinking in the EGFR signaling pathway.
By providing a framework for comparing photocrosslinkers, detailing experimental procedures, and visualizing complex workflows, this guide aims to equip researchers with the knowledge to effectively utilize DiZPK and mass spectrometry for the elucidation of protein-protein interaction networks.
References
A Comparative Analysis of Genetically Encoded Photocrosslinkers for Elucidating Protein-Protein Interactions
For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions (PPIs) within a native cellular environment is paramount for understanding complex biological processes and for the rational design of therapeutics. Genetically encoded photocrosslinkers offer a powerful tool to covalently capture transient and stable PPIs in living systems. This guide provides an objective comparison of the performance of commonly used genetically encoded photocrosslinkers, supported by experimental data and detailed protocols.
This comparative analysis focuses on three major classes of genetically encoded photocrosslinkers: those based on benzophenone, phenyl azide, and diazirine moieties. Each class possesses distinct photochemical properties that influence its crosslinking efficiency, specificity, and applicability to different biological questions.
Performance Comparison of Genetically Encoded Photocrosslinkers
The selection of an appropriate photocrosslinker is critical and depends on the specific experimental goals, the nature of the protein of interest, and the interacting partners. The following table summarizes the key quantitative parameters of the most widely used photocrosslinkers: p-benzoyl-L-phenylalanine (Bpa), p-azido-L-phenylalanine (AzF), and diazirine-containing amino acids such as DiZPK.
| Feature | p-benzoyl-L-phenylalanine (Bpa) | p-azido-L-phenylalanine (AzF) | Diazirine-containing (e.g., DiZPK) |
| Photoreactive Group | Benzophenone | Phenyl azide | Diazirine |
| Activation Wavelength | ~350-365 nm[1][2][3] | ~254-265 nm[1] | ~350-365 nm[4] |
| Reactive Intermediate | Triplet biradical | Nitrene | Carbene |
| Reactivity | Moderately reactive, primarily abstracts H-atoms from C-H and N-H bonds. Can be reversibly activated. | Highly reactive, but can undergo intramolecular rearrangement. Crosslinking is irreversible. | Highly reactive and inserts into a wide range of bonds, including C-H, N-H, and O-H. |
| Crosslinking Efficiency | Generally high, can reach >50% in some systems. Efficiency can accumulate over time with continuous irradiation. | Variable and often lower than Bpa, dependent on the specific site. | Generally high due to the high reactivity of the carbene intermediate. |
| Specificity | Can be less specific due to the longer lifetime of the triplet biradical. | Can be more specific due to the shorter lifetime of the nitrene intermediate. | Can be less specific due to the high reactivity of the carbene intermediate. |
| Key Advantages | Higher crosslinking yields, stable to ambient light, less disruptive to protein structure. | Smaller size compared to Bpa. | Small size, rapid photolysis. |
| Key Disadvantages | Larger size may perturb protein structure or interactions. | Lower crosslinking efficiency, UV activation at shorter wavelengths can cause photodamage to cells. | Potential for side reactions with water. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of genetically encoded photocrosslinkers. Below are generalized protocols for the incorporation of a photocrosslinker and subsequent in-vivo crosslinking, followed by analysis.
Key Experiment: In-Vivo Photocrosslinking to Identify Protein-Protein Interactions
This experiment aims to identify the interacting partners of a "bait" protein by incorporating a photocrosslinker, performing UV irradiation in living cells, and subsequently identifying the crosslinked "prey" proteins by mass spectrometry.
1. Genetic Incorporation of the Photocrosslinker:
-
Plasmid Construction: A plasmid encoding the "bait" protein with an in-frame amber stop codon (TAG) at the desired crosslinking site is required. A second plasmid carrying the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, specific for the chosen photocrosslinker (e.g., Bpa, AzF, or DiZPK), is also necessary.
-
Cell Culture and Transfection: The appropriate host cells (e.g., E. coli, yeast, or mammalian cells) are co-transformed with both plasmids.
-
Expression and Incorporation: The cells are cultured in a medium supplemented with the unnatural amino acid (e.g., 1 mM pBpa). The engineered aaRS will charge its cognate tRNA with the photocrosslinker, which is then incorporated into the bait protein at the amber codon position during translation.
2. In-Vivo Photocrosslinking:
-
Cell Harvesting and Preparation: Cells expressing the photocrosslinker-containing bait protein are harvested and washed with a suitable buffer (e.g., PBS). For adherent mammalian cells, irradiation can be performed directly in the culture dish.
-
UV Irradiation: The cell suspension or plate is exposed to UV light at the specific activation wavelength for the chosen photocrosslinker. For Bpa and DiZPK, a UV lamp with a wavelength of 365 nm is typically used, while for AzF, a 254 nm UV source is required. The duration and intensity of UV exposure need to be optimized for each experimental system to maximize crosslinking efficiency while minimizing cell damage.
3. Analysis of Crosslinked Products:
-
Cell Lysis and Protein Extraction: Following UV irradiation, the cells are lysed, and total protein is extracted.
-
Purification of Bait-Prey Complexes: The bait protein and its covalently crosslinked partners are purified, typically using an affinity tag (e.g., His-tag, FLAG-tag) engineered onto the bait protein.
-
SDS-PAGE and Western Blotting: The purified complexes are resolved by SDS-PAGE. The appearance of higher molecular weight bands corresponding to the bait-prey complex can be visualized by Coomassie staining or by Western blotting using an antibody against the bait protein.
-
Mass Spectrometry Analysis: The protein bands corresponding to the crosslinked complexes are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (MS). The identification of peptides from both the bait and prey proteins in the same MS/MS spectrum confirms the interaction and can help map the interaction interface.
Visualizing the Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the biological context of the protein-protein interactions being studied.
References
- 1. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid [pubmed.ncbi.nlm.nih.gov]
- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
Capturing Elusive Protein Interactions: A Guide to DiZPK-Mediated Mapping
In the intricate cellular landscape, understanding how proteins interact is fundamental to deciphering biological processes and developing targeted therapeutics. Many of these interactions, however, are transient and weak, making them difficult to capture with traditional methods like affinity purification-mass spectrometry (AP-MS). Diazirine-based photo-crosslinkers, particularly the genetically encoded unnatural amino acid DiZPK, offer a powerful solution by creating covalent bonds between interacting proteins in their native environment, providing a "snapshot" of these fleeting connections.
This guide explores the successful application of DiZPK-mediated interaction mapping, using the well-studied interaction between the E. coli acid stress chaperone HdeA and its client proteins as a central case study. We compare the insights gained from this method with those from conventional approaches and provide the detailed experimental frameworks necessary for its implementation.
The DiZPK Advantage: Trapping Transient Interactions
Traditional AP-MS relies on affinity tags to pull down a protein of interest along with its binding partners. While effective for stable complexes, this method often fails to detect weak or transient interactions that dissociate during the lengthy purification process. DiZPK overcomes this limitation by using photo-activation to form a highly reactive carbene intermediate that covalently crosslinks the "bait" protein to its direct "prey" interactors in vivo.[1][2] This covalent capture allows for more stringent purification conditions, significantly reducing non-specific background and enabling the identification of genuine, direct interaction partners that would otherwise be missed.
Case Study: Unraveling the HdeA Chaperone Network
The E. coli periplasmic protein HdeA is a critical acid-resistance chaperone that activates at extremely low pH (pH < 3) to protect other proteins from acid-induced aggregation.[3][4] Its function relies on transiently binding to a wide range of "client" proteins. This dynamic and condition-specific interaction profile makes it an ideal candidate for DiZPK-mediated mapping.
In a seminal study, DiZPK was genetically incorporated into HdeA. Upon acid shock and UV irradiation, HdeA was crosslinked to its binding partners in living cells. Subsequent purification and mass spectrometry analysis revealed that HdeA interacts with key periplasmic chaperones, such as SurA and DegP, demonstrating its role in a cooperative protein quality control network.
Further advancements using a cleavable version of DiZPK, known as DiZHSeC, allowed for not only the identification of interactors but also the precise mapping of the interaction interface on the client protein, DegP. This improved technology, termed IMAPP (In-situ cleavage and MS-label transfer After Protein Photocrosslinking), revealed that HdeA binds to the protease and PDZ1 domains of DegP, an insight that was not achievable with the original DiZPK experiments or standard AP-MS.
Performance Comparison: DiZPK vs. Alternative Methods
The choice of interaction mapping technique depends on the nature of the protein interactions being studied. While methods like AP-MS are invaluable for stable complexes, DiZPK-based crosslinking provides distinct advantages for transient or weak associations.
| Feature | DiZPK-Mediated Crosslinking (XL-MS) | Affinity Purification (AP-MS) |
| Principle | Covalent capture of proximal proteins via UV-activated crosslinker. | Enrichment of a tagged "bait" protein and its associated partners. |
| Best Suited For | Transient, weak, or dynamic protein-protein interactions (PPIs). | Stable, high-affinity protein complexes. |
| Identifies | Direct, proximal interaction partners. | Both direct and indirect interactors within a complex. |
| Key Advantage | "Freezes" interactions in their native cellular context with high temporal control. | Technically simpler workflow; does not require UV activation or specialized amino acids. |
| Key Limitation | Requires genetic manipulation for amino acid incorporation; potential for off-target crosslinking. | Loss of weak interactors during purification; high background of non-specific binders. |
| Case Study Insight (HdeA) | Identified transient interactions with DegP and SurA under acid stress; mapped interaction sites on DegP. | Less effective at capturing the transient, acid-induced HdeA interactome due to complex dissociation. |
Experimental Protocols and Workflows
Implementing DiZPK-mediated interaction mapping requires a multi-step workflow, from genetic engineering to sophisticated mass spectrometry data analysis.
Workflow for DiZPK-Mediated Interaction Mapping
Caption: A generalized workflow for identifying protein interactions using DiZPK.
HdeA-DegP Chaperone Interaction Pathway
References
- 1. pnas.org [pnas.org]
- 2. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomics reveal distinct chaperone–client interactions in supporting bacterial acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizations of the Interactions between Escherichia coli Periplasmic Chaperone HdeA and Its Native Substrates during Acid Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of DiZPK Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for DiZPK Hydrochloride, a structural analog of pyrrolysine used as a photocrosslinker to identify protein-protein interactions in living cells.[1][2][3] Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Key Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) thoroughly. The following are general safety precautions based on available information:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[4]
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for up to 3 years (powder) and -80°C for up to 1 year (in solvent).
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₂H₂₄ClN₅O₃ |
| Molecular Weight | 321.80 g/mol |
| Purity | ≥98.0% |
| CAS Number | 2349295-23-2 |
| Storage (Powder) | -20°C for 3 years |
| Storage (Solvent) | -80°C for 1 year |
| Solubility | Water: 10 mM |
Proper Disposal Procedures
While specific institutional and local regulations must always be followed, the general procedure for the disposal of this compound is as follows:
Step 1: Consultation Review the complete Safety Data Sheet (SDS) provided by the manufacturer for any specific disposal instructions. Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
Step 2: Waste Collection Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container. Ensure the container is compatible with the chemical and is kept closed when not in use.
Step 3: Waste Segregation Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Segregating waste prevents potentially hazardous reactions.
Step 4: Labeling Properly label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (as indicated in the SDS), and the accumulation start date.
Step 5: Arrange for Pickup Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocol: In-vivo Photocrosslinking using DiZPK
DiZPK is utilized to identify direct protein-protein interactions within living cells. The following is a generalized experimental workflow:
-
Cell Culture and Transfection: Culture the cells of interest to the desired confluency. Transfect the cells with a plasmid encoding the protein of interest with a non-canonical amino acid incorporation system for DiZPK.
-
DiZPK Incorporation: Supplement the cell culture medium with DiZPK to allow for its incorporation into the target protein.
-
UV Irradiation: Expose the cells to UV light to activate the diazirine moiety of DiZPK, inducing covalent crosslinking to interacting proteins.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein content.
-
Affinity Purification: Use an affinity tag on the protein of interest to pull down the crosslinked complexes.
-
Enzymatic Digestion: Digest the purified protein complexes into smaller peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and map the interaction sites.
Experimental Workflow Diagram
Caption: A diagram illustrating the step-by-step experimental workflow for identifying protein-protein interactions using DiZPK as a photocrosslinker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling DiZPK Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling DiZPK Hydrochloride in a research environment. It is intended for researchers, scientists, and drug development professionals. This compound is a photo-crosslinking agent that should be considered hazardous until all toxicological properties have been thoroughly investigated. Always consult the official Safety Data Sheet (SDS) provided by your supplier for complete and specific safety information before commencing any work.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are critical to minimize exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Use of a face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body | Laboratory coat | A buttoned lab coat must be worn to protect against skin contact. Consider a chemically resistant apron for additional protection when handling large volumes. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following steps outline the procedure from preparation to temporary storage.
-
Preparation :
-
Before handling, ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before bringing the compound into the work area.
-
-
Handling the Solid Compound :
-
Wear all required PPE as specified in the table above.
-
Carefully weigh the solid compound in the chemical fume hood to minimize the risk of inhalation.
-
Avoid generating dust. If the compound is a fine powder, handle it with extreme care.
-
-
Solution Preparation :
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is properly sealed.
-
-
Use in Experiments :
-
When using this compound in experimental setups, ensure that all containers are clearly labeled.
-
If the experiment involves UV activation, use appropriate UV shielding to protect skin and eyes.
-
-
Temporary Storage :
-
Store this compound in a tightly sealed, clearly labeled container.
-
Consult the product's data sheet for specific storage temperature requirements (e.g., -20°C or -80°C).
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
-
-
Disposal Procedure :
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
